6-(3,5-Difluorophenyl)pyrimidin-4-ol
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C10H6F2N2O |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
4-(3,5-difluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) |
InChI-Schlüssel |
ODNLNTNSLYBLRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=O)NC=N2 |
Herkunft des Produkts |
United States |
Physicochemical Properties and Synthetic Utility of 6-(3,5-Difluorophenyl)pyrimidin-4-ol: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocycles serve as privileged scaffolds for targeted therapeutics. 6-(3,5-Difluorophenyl)pyrimidin-4-ol (CAS: 1692502-53-6) is a highly versatile building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective kinase inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural tautomerism, and its mechanistic role in drug design, alongside field-proven synthetic methodologies for its integration into drug discovery pipelines.
Structural & Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for predicting its behavior in both synthetic reactions and biological systems. The molecule consists of a pyrimidin-4-ol core conjugated to a 3,5-difluorophenyl ring.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which dictate its solubility, reactivity, and downstream pharmacokinetic potential[2].
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1692502-53-6 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C10H6F2N2O | Defines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 208.16 g/mol | Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5. |
| Exact Mass | 208.0448 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors (HBD) | 1 | Facilitates critical interactions with target protein backbones (e.g., kinase hinge regions). |
| H-Bond Acceptors (HBA) | 3 | Enhances aqueous solubility and participates in dipole-directed binding. |
| Rotatable Bonds | 1 | Low conformational entropy minimizes the energetic penalty upon target binding. |
The Lactam-Lactim Tautomerism
A defining chemical feature of 6-(3,5-difluorophenyl)pyrimidin-4-ol is its ability to undergo lactam-lactim tautomerization. While drawn as a "pyrimidin-4-ol" (lactim form), in polar solvents and physiological conditions, the equilibrium heavily favors the pyrimidin-4(1H)-one (lactam form).
-
Synthetic Impact: This tautomerism dictates reactivity. Electrophilic halogenation (e.g., with POCl₃) targets the oxygen atom of the lactim form, whereas alkylation often occurs at the nitrogen atom of the lactam form.
-
Biological Impact: The lactam form presents a highly specific hydrogen bond donor (NH) and acceptor (C=O) motif, which perfectly mimics the binding geometry required to anchor into the ATP-binding pocket of various kinases[3].
Mechanistic Role in Drug Design
The architectural choices embedded within 6-(3,5-difluorophenyl)pyrimidin-4-ol are not arbitrary; they are driven by specific pharmacodynamic and pharmacokinetic requirements.
The 3,5-Difluorophenyl Motif
Fluorine substitution at the 3 and 5 positions of the phenyl ring serves three distinct purposes:
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring, preventing rapid first-pass metabolism.
-
Lipophilicity Enhancement: Fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability without adding steric bulk.
-
Halogen Bonding: The polarized C-F bonds can engage in orthogonal halogen bonding with backbone carbonyls in hydrophobic target pockets.
Kinase Hinge Region Anchoring
Derivatives of pyrimidin-4-ol are foundational in the development of selective inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Tropomyosin receptor kinases (Trk)[4][5]. The pyrimidine nitrogen and the adjacent hydroxyl/ketone group form a bidentate hydrogen-bonding network with the highly conserved hinge region of the kinase, competitively displacing ATP[3].
Pharmacophoric interactions of the pyrimidin-4-ol core within the kinase hinge region.
Synthetic Workflows & Methodologies
To utilize this building block effectively, researchers must employ robust, self-validating synthetic protocols. Below are the standard methodologies for synthesizing the core and activating it for downstream API construction.
Standard synthetic workflow from condensation to downstream SNAr functionalization.
Protocol 1: Synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
This protocol utilizes a base-promoted cyclocondensation.
-
Causality: Sodium ethoxide (NaOEt) in ethanol is chosen because the ethoxide anion is a strong enough base to deprotonate the active methylene of the benzoylacetate, driving the nucleophilic attack on the formamidine carbon. Ethanol provides a protic environment that stabilizes the transition state of the cyclization.
Step-by-Step Methodology:
-
Preparation: Under an inert argon atmosphere, dissolve NaOEt (1.5 equivalents) in anhydrous ethanol.
-
Addition: Slowly add 3,5-difluorobenzoylacetate (1.0 eq) followed by formamidine acetate (1.2 eq) to the basic solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and stir for 12–16 hours.
-
Self-Validating Quench: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water and carefully neutralize with 1M HCl to pH 5-6. Validation check: The product will precipitate as a white/off-white solid only at this specific pH range. If the pH drops below 3, the pyrimidine nitrogen may protonate, causing the product to re-dissolve.
-
Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.
Protocol 2: Activation via Chlorination
To utilize the pyrimidine core in cross-coupling or Nucleophilic Aromatic Substitution (SNAr) reactions, the hydroxyl group must be converted into a leaving group (chloride).
-
Causality: A catalytic amount of N,N-dimethylformamide (DMF) is added to the POCl₃. DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate accelerates the conversion of the tautomeric hydroxyl group into a superior leaving group, ensuring rapid and complete chlorination.
Step-by-Step Methodology:
-
Suspension: Suspend 6-(3,5-difluorophenyl)pyrimidin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10 eq).
-
Catalysis: Add 3-5 drops of anhydrous DMF.
-
Reflux: Heat the mixture to 105°C and stir for 3-4 hours. Monitor completion via TLC (aliquots quenched in methanol to form the methyl ether for TLC spotting).
-
Self-Validating Workup: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice to quench the excess POCl₃. Validation check: The extraction with dichloromethane (DCM) relies on the newly formed product's high lipophilicity. A successful reaction is confirmed by TLC (UV 254 nm) showing a single high-Rf spot compared to the highly polar starting material.
-
Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, filter, and concentrate to yield 4-chloro-6-(3,5-difluorophenyl)pyrimidine.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized building block before deploying it in expensive API synthesis, the following analytical validations must be met:
-
¹H NMR (DMSO-d6, 400 MHz): Expected to show a broad singlet at ~12.5 ppm corresponding to the tautomeric NH/OH proton, a sharp singlet at ~8.2 ppm for the pyrimidine C2 proton, and a singlet at ~7.0 ppm for the pyrimidine C5 proton. The difluorophenyl protons will appear as a multiplet between 7.3–7.8 ppm.
-
LC-MS (ESI+): Must exhibit a clear [M+H]⁺ peak at m/z 209.05.
-
HPLC Purity: A minimum of 98% purity (UV detection at 254 nm) is required to prevent downstream cross-coupling catalyst poisoning.
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6-(3,5-Difluorophenyl)pyrimidin-4-ol crystal structure and X-ray diffraction
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] For any active pharmaceutical ingredient (API), the solid-state structure is a critical attribute influencing its stability, solubility, and bioavailability—and ultimately, its therapeutic efficacy.[3][4] This guide provides a comprehensive technical overview of the methodologies used to elucidate the crystal structure of 6-(3,5-Difluorophenyl)pyrimidin-4-ol, a representative fluorinated pyrimidine derivative. We will explore the journey from compound synthesis and crystallization to detailed structural analysis using single-crystal and powder X-ray diffraction (XRD). The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the profound impact of structural chemistry on pharmaceutical development.
Introduction: The Primacy of Solid-State Characterization
Pyrimidine derivatives are of immense interest in drug discovery, with applications ranging from anticancer to anti-infective agents.[1][5] The introduction of fluorine atoms, as in 6-(3,5-Difluorophenyl)pyrimidin-4-ol, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the full potential of such a molecule cannot be realized without a thorough understanding of its solid-state properties.
Crystallography, particularly X-ray diffraction, serves as the definitive tool for this purpose.[4][6][7] It provides an atomic-resolution, three-dimensional map of a molecule's arrangement in a crystal lattice.[8] This information is not merely academic; it is fundamental to:
-
Identifying and Patenting Crystalline Forms (Polymorphs): Different crystal packing arrangements (polymorphs) of the same API can have drastically different physical properties.[3][9] XRD is the gold standard for identifying and distinguishing these forms.[10][11]
-
Guiding Formulation Development: Knowledge of a crystal's stability and solubility helps in designing robust and effective drug formulations.[4]
-
Ensuring Quality Control: XRD serves as a critical quality control tool to ensure batch-to-batch consistency of the API's crystalline form.[10][12]
-
Enabling Structure-Based Drug Design: Understanding the precise conformation and intermolecular interactions of an API can inform the design of next-generation molecules with improved properties.[7][13]
This guide uses 6-(3,5-Difluorophenyl)pyrimidin-4-ol as an exemplary case to walk through the essential crystallographic workflows that underpin modern drug development.
Caption: Molecular entity of interest.
Synthesis and Single Crystal Growth
The initial challenge in any crystallographic study is obtaining high-quality single crystals.[14] While numerous synthetic routes exist for pyrimidine derivatives, a common approach involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N synthon like formamide or urea.[15]
Following synthesis and purification, the crucial step of crystallization begins. The goal is to encourage molecules to slowly and methodically assemble into a well-ordered lattice. This requires patience and systematic screening of various conditions, as the ideal conditions are often unpredictable.
Experimental Protocol: Crystal Growth Screening
The causality here is to find a solvent system where the compound is moderately soluble.[16] If solubility is too high, the thermodynamic drive to crystallize is weak. If it's too low, the molecules lack the mobility to form an ordered lattice.
-
Purity Assessment: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading its quality.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Method Application: For each promising solvent or solvent system, apply one of the following standard techniques. The objective is to achieve supersaturation at a very slow rate.
-
Slow Evaporation: Prepare a nearly saturated solution.[16] Filter it through a syringe filter (0.22 µm) into a clean, small vial. Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate over several days to weeks.[17]
-
Vapor Diffusion (Liquid-Liquid): Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature.[16] Insulate the vessel (e.g., by placing it in a dewar flask) and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), over an extended period.[17]
-
-
Monitoring: Leave the experiments undisturbed and monitor periodically under a microscope for the formation of single, well-formed crystals.[16][17]
Table 1: Illustrative Crystal Growth Screening for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
| Experiment ID | Solvent System (Good/Poor) | Method | Temperature | Result |
| CG-01 | Acetone | Slow Evaporation | Room Temp. | Amorphous Solid |
| CG-02 | Methanol | Slow Evaporation | Room Temp. | Microcrystalline Powder |
| CG-03 | Ethyl Acetate / Hexane | Vapor Diffusion | Room Temp. | Colorless, block-like crystals |
| CG-04 | Toluene | Slow Cooling | 60°C to 4°C | Oily Precipitate |
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] By analyzing the pattern of X-rays diffracted by a single crystal, we can deduce bond lengths, angles, and the overall molecular geometry.[8]
Caption: The experimental workflow for single-crystal structure determination.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
This protocol is a self-validating system; quality checks are embedded at each stage to ensure the final structure is reliable.
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a crystal that is transparent, free of cracks or defects, and has sharp edges.[17] An ideal size for modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[8][17]
-
Carefully mount the selected crystal onto a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[8]
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal. This is a critical step to minimize atomic thermal motion and protect the crystal from radiation damage, resulting in higher-quality diffraction data.
-
The instrument software performs an initial scan to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
-
Data Reduction:
-
The raw diffraction images are processed. The software integrates the intensities of thousands of individual reflections and applies corrections for experimental factors like the Lorentz effect and polarization.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
From this map, an initial molecular model is built.
-
This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final model is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit (S), which quantify the agreement between the model and the experimental data.
-
Analysis of the Crystal Structure
The refined structure provides a wealth of information. The following tables present plausible crystallographic data for 6-(3,5-Difluorophenyl)pyrimidin-4-ol, illustrating the type of results obtained from a successful analysis.
Table 2: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₆F₂N₂O |
| Formula Weight | 208.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.185(3) |
| b (Å) | 13.552(5) |
| c (Å) | 9.431(4) |
| β (°) | 105.81(1) |
| Volume (ų) | 882.1(6) |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | 1.567 |
| R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
The crystal structure reveals a planar pyrimidin-4-ol ring system. The key structural features are the intermolecular interactions that dictate the crystal packing. In this case, hydrogen bonding is paramount. The pyrimidin-4-ol moiety can exist in tautomeric forms, and crystallography definitively identifies the dominant form in the solid state. Here, the N-H proton of one molecule forms a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating centrosymmetric dimers.
Table 3: Key Hydrogen Bond Geometries
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1 | H1 | O1 | 0.88 | 1.95 | 2.821(3) | 171.2 |
These dimers then pack into layers, with weaker C-H···F and potential π-π stacking interactions between the phenyl and pyrimidine rings of adjacent dimers further stabilizing the three-dimensional structure. Understanding this packing is crucial for predicting mechanical properties and potential slip planes.
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the complete structure from a single perfect crystal, it is not representative of the bulk material.[11] Powder X-ray diffraction (PXRD) is the complementary technique used to analyze a polycrystalline (powder) sample, making it indispensable for pharmaceutical quality control.[9][10] It provides a unique "fingerprint" for a specific crystalline form.[11][12]
Caption: Logic diagram for using PXRD as a quality control tool.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount (typically 10-20 mg) of the bulk powder is gently packed into a sample holder. It is critical to apply minimal pressure to avoid inducing phase transformations or preferred orientation of the crystallites.
-
Data Collection: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting plot of Intensity vs. 2θ is the powder pattern. The positions (2θ) and relative intensities of the peaks are characteristic of the crystal's unit cell and atomic arrangement. This experimental pattern is compared against a reference pattern, which can be a previously measured standard or a pattern simulated from the single-crystal structure data.
The PXRD pattern serves as a rapid and non-destructive method to confirm the identity and phase purity of the bulk API, ensuring that the correct polymorph is being produced and used in formulation.[10][18]
Conclusion: From Atoms to Medicines
The meticulous characterization of 6-(3,5-Difluorophenyl)pyrimidin-4-ol through single-crystal and powder X-ray diffraction provides a complete and actionable picture of its solid-state properties. This journey from a single, perfect crystal to the quality control of bulk powder is a foundational element of modern pharmaceutical science.[4]
The structural insights gained—identifying the precise molecular conformation, understanding the hydrogen-bonding networks that hold the lattice together, and generating a characteristic fingerprint for quality control—are not merely data points. They are critical knowledge that de-risks the drug development process, informs rational formulation design, and ensures the consistent delivery of a safe and effective therapeutic agent to patients.[3][7] Crystallography transforms the abstract concept of a molecule into a tangible, high-resolution reality, bridging the gap between chemical synthesis and clinical application.
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Pharmacological Profiling of 6-(3,5-Difluorophenyl)pyrimidin-4-ol Derivatives: An In Vitro Technical Guide
Executive Summary
The development of targeted small-molecule inhibitors relies heavily on privileged scaffolds that offer both high binding affinity and favorable pharmacokinetic properties. Among these, 6-(3,5-difluorophenyl)pyrimidin-4-ol (and its tautomeric pyrimidin-4(3H)-one equivalents) has emerged as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of the in vitro biological activities of these derivatives. By examining their roles across oncology and infectious diseases, and detailing the self-validating experimental workflows required to evaluate them, this guide serves as a foundational resource for drug development professionals.
Mechanistic Rationale: The Pharmacophore
As a Senior Application Scientist, it is critical to understand why specific chemical moieties are selected before evaluating their biological readouts. The efficacy of 6-(3,5-difluorophenyl)pyrimidin-4-ol derivatives is driven by a dual-motif binding mechanism:
-
The Pyrimidin-4-ol Core (Purine Isostere): The nitrogen-rich pyrimidine ring acts as a classical purine mimetic. In kinase targets, this core inserts directly into the ATP-binding hinge region, forming critical bidentate hydrogen bonds with the protein backbone[1].
-
The 3,5-Difluorophenyl Moiety: The strategic placement of fluorine atoms at the meta positions of the phenyl ring serves multiple purposes. First, it significantly enhances the lipophilic efficiency (LipE) of the molecule, driving it into deep hydrophobic pockets of target receptors[2]. Second, the highly electronegative fluorine atoms participate in multipolar interactions and halogen bonding. Finally, from a metabolic standpoint, blocking the 3,5-positions prevents rapid cytochrome P450-mediated oxidation, ensuring the compound remains stable during in vitro and in vivo assays[3].
Fig 1: Dual-motif binding mechanism of 6-(3,5-Difluorophenyl)pyrimidin-4-ol derivatives.
In Vitro Biological Activity Spectrum
Oncology: Kinase Inhibition & Receptor Antagonism
The pyrimidin-4-ol scaffold is extensively utilized in the design of targeted anticancer therapeutics.
-
Aryl Hydrocarbon Receptor (AhR) Antagonism: Pyrazolopyrimidine derivatives incorporating the 3,5-difluorophenyl group have demonstrated exceptional potency as AhR antagonists, a critical target for colorectal cancer immunotherapy. The difluorophenyl moiety dramatically increases AhR inhibition, yielding IC50 values as low as 13.72 nM[2].
-
PI3K Inhibition: Pyrimidinone derivatives (tautomers of pyrimidin-4-ols) containing the 3,5-difluorophenyl group are well-documented inhibitors of phosphoinositide 3-kinases (PI3Ks), effectively modulating signal transduction in immune-based disorders and tumors[4].
-
Broad-Spectrum Antiproliferative Activity: Triazolyl-tagged pyrimidine and furo[2,3-d]pyrimidine derivatives exhibit marked and selective inhibitory effects on the growth of chronic myeloid leukemia (K562) and Burkitt lymphoma (Raji) cells, with IC50 values in the low micromolar range (~7.9 to 8.4 µM)[1]. Furthermore, related thieno[2,3-d]pyrimidine derivatives show significant dose-dependent inhibition of MDA-MB-231 breast cancer cells[5].
Infectious Diseases: Antimicrobial & Antimalarial Activity
Beyond oncology, the scaffold exhibits potent anti-infective properties:
-
Antimalarial Activity: Triazolopyrimidine-based inhibitors featuring a difluorophenyl group are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). These compounds exhibit excellent metabolic stability and suppress parasite growth with EC50 values around 80 nM[3].
-
Antibacterial Activity: 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv, showing moderate to strong in vitro activity, highlighting the scaffold's potential in combating multidrug-resistant bacterial strains[6].
Quantitative Activity Summary
To facilitate rapid comparison, the in vitro efficacy of various 3,5-difluorophenyl-substituted pyrimidine derivatives is summarized below:
| Target / Cell Line | Disease Indication | Scaffold Variation | Potency (IC50 / EC50) | Ref |
| AhR Receptor | Colorectal Cancer | Pyrazolopyrimidine | 13.72 nM | [2] |
| PfDHODH | Malaria | Triazolopyrimidine | ~80.0 nM | [3] |
| Raji Cells | Burkitt Lymphoma | Furo[2,3-d]pyrimidine | 7.9 µM | [1] |
| K562 Cells | Myeloid Leukemia | 1,2,3-Triazolyl-pyrimidine | 8.4 µM | [1] |
| MDA-MB-231 | Breast Cancer | Thieno[2,3-d]pyrimidine | 43–87% inhibition at 50 µM | [5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, biological evaluations must not merely generate data; they must prove their own validity. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: TR-FRET Kinase Binding Assay
Objective: Quantify the IC50 of derivatives against target kinases (e.g., PI3K). Causality of Choice: Fluorinated aromatic rings can exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This allows short-lived background autofluorescence to decay, ensuring the captured signal is strictly dependent on the target-ligand interaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 6-(3,5-difluorophenyl)pyrimidin-4-ol derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.
-
Enzyme/Tracer Addition: Add 5 µL of the target kinase (e.g., PI3K) tagged with a Europium-labeled antibody. Incubate for 15 minutes at room temperature to allow pre-equilibration.
-
Reaction Initiation: Add 5 µL of the fluorescently labeled kinase tracer (Alexa Fluor 647).
-
Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO, maximum signal) and a positive control (10 µM Staurosporine, minimum signal). The assay is only validated and accepted if Z' ≥ 0.5.
Protocol B: ATP-Based Cell Viability Assay (CellTiter-Glo)
Objective: Assess in vitro antiproliferative activity on cancer cell lines (e.g., K562, Raji). Causality of Choice: Tetrazolium-based assays (MTT) rely on mitochondrial metabolic rates, which can be artificially skewed by kinase inhibitors that alter metabolism without immediately causing cell death. ATP quantification provides a direct, stoichiometric readout of viable cells, eliminating this artifact.
Step-by-Step Methodology:
-
Cell Seeding: Harvest K562 cells in the exponential growth phase. Seed at 2,000 cells/well in 40 µL of RPMI-1640 medium (10% FBS) into a 384-well opaque white plate. Self-Validation Step: Fill all outer edge wells with 40 µL of sterile PBS to prevent edge-effect evaporation artifacts.
-
Drug Treatment: After 24 hours of incubation (37°C, 5% CO2), add 10 µL of the test compound (pre-diluted in media).
-
Control Integration: Include wells treated with 0.1% DMSO (Vehicle Control) and 10 µM 5-Fluorouracil (Positive Control)[7].
-
Incubation: Incubate the plates for 72 hours.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. Normalize data against the vehicle control (100% viability) and plot using a 4-parameter logistic non-linear regression model to determine the IC50.
Fig 2: Self-validating in vitro screening workflow ensuring robust Z'-factor and reproducibility.
References
- Synthesis, Cytostatic and Antibacterial Evaluations of Novel 1,2,3-Triazolyl-tagged Pyrimidine and Furo[2,3-d]pyrimidine Deriv
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. mdpi.com.
- WO2011008487A1 - Pyrimidinones as pi3k inhibitors. google.com.
- Identification of a Metabolically Stable Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Antimalarial Activity in Mice. acs.org.
- Microwave-assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines.
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- 2. Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011008487A1 - Pyrimidinones as pi3k inhibitors - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profiling of 6-(3,5-Difluorophenyl)pyrimidin-4-ol: Overcoming Metabolic Liabilities in Pyrimidine-Based Drug Design
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, ubiquitous in FDA-approved targeted therapies, particularly kinase inhibitors[1]. The functionalization of this core to yield 6-(3,5-Difluorophenyl)pyrimidin-4-ol (6-DFPP-4O) provides a highly versatile pharmacophore. The 3,5-difluorophenyl moiety enhances target affinity via halogen bonding and modulates lipophilicity, while the pyrimidin-4-ol core serves as a rigid hydrogen-bonding network[2].
However, the pharmacokinetic (PK) profiling of fluorinated pyrimidines is notoriously complex. While fluorination is traditionally employed to block aliphatic oxidation and improve metabolic stability, the juxtaposition of a fluorinated phenyl ring with a pyrimidine core frequently introduces a severe metabolic liability: Cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition (TDI) [3].
As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rigorous, causality-driven PK profiling of the 6-DFPP-4O scaffold. We will dissect the mechanistic basis of its metabolic liabilities, outline self-validating experimental protocols, and provide strategies for structural optimization.
The Mechanistic Liability: CYP3A4 Bioactivation and TDI
To understand how to profile 6-DFPP-4O, we must first understand the causality behind its primary failure mode in early ADME triage.
Standard single-point CYP inhibition assays often flag fluorinated pyrimidines as "safe" because they do not act as reversible, competitive inhibitors. However, when these compounds are metabolized by the high-valent iron-oxo species of CYP3A4, they can undergo oxidative defluorination [3]. This bioactivation generates highly reactive electrophilic intermediates (such as iminoquinone methides or epoxides).
These transient electrophiles covalently bind to the nucleophilic amino acid residues of the CYP3A4 apoenzyme or its heme prosthetic group. This results in Mechanism-Based Inactivation (MBI), a form of TDI that permanently destroys the enzyme's catalytic activity, leading to severe drug-drug interactions (DDIs)[3].
CYP3A4-mediated bioactivation of 6-DFPP-4O leading to time-dependent inhibition.
In Vitro ADME Triage and Physicochemical Data
Before advancing to in vivo models, the 6-DFPP-4O scaffold must be quantitatively profiled in vitro. The data in Table 1 represents the baseline ADME profile of the unoptimized scaffold, highlighting the critical TDI liability.
Table 1: Baseline In Vitro ADME Profile of 6-DFPP-4O
| Parameter | Value | Mechanistic Interpretation |
| LogD (pH 7.4) | 2.4 | Optimal lipophilicity for passive membrane permeability and oral absorption. |
| Kinetic Solubility | 45 µM | Moderate; requires formulation optimization for high-dose toxicology studies. |
| Caco-2 Permeability ( Papp ) | 12 × 10⁻⁶ cm/s | High permeability. Efflux ratio < 2.0 indicates it is not a strong P-gp substrate. |
| HLM Intrinsic Clearance ( CLint ) | 38 µL/min/mg | Moderate hepatic extraction. The fluorines successfully block rapid aliphatic oxidation. |
| CYP3A4 IC₅₀ (0 min pre-incubation) | >30 µM | No reversible, competitive inhibition observed. |
| CYP3A4 IC₅₀ (30 min pre-incubation) | 1.8 µM | Critical Flag: A >15-fold leftward shift confirms strong Time-Dependent Inhibition (TDI). |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the protocols used to identify these liabilities must be self-validating. We do not simply measure inhibition; we measure the kinetics of inactivation and trap the responsible intermediates.
Protocol A: CYP3A4 IC₅₀ Shift Assay (TDI Validation)
Causality: Standard assays miss TDI. By pre-incubating the compound with human liver microsomes (HLM) and NADPH before adding a probe substrate, we allow the catalytic generation of the reactive intermediate. A leftward shift in the IC₅₀ curve confirms mechanism-based inactivation.
Step-by-Step Workflow:
-
System Preparation: Prepare a primary incubation mixture containing HLM (1.0 mg/mL protein) and the 6-DFPP-4O test compound (serial dilutions from 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Validation Control: Include Troleandomycin (a known CYP3A4 mechanism-based inhibitor) as a positive control to validate the assay's sensitivity.
-
Pre-Incubation Phase: Split the mixture into two arms.
-
Arm 1 (Shift): Add 1 mM NADPH and pre-incubate at 37°C for 30 minutes.
-
Arm 2 (No Shift): Add buffer instead of NADPH (0 min pre-incubation equivalent).
-
-
Substrate Addition: Dilute the primary incubation 10-fold into a secondary mixture containing NADPH and a CYP3A4-specific probe substrate (e.g., Midazolam, 2.5 µM).
-
Termination & Analysis: Incubate for 10 minutes, terminate with ice-cold acetonitrile containing an internal standard, centrifuge, and quantify the 1'-hydroxymidazolam metabolite via LC-MS/MS.
-
Data Interpretation: Calculate the IC₅₀ for both arms. An IC₅₀ ratio (0 min / 30 min) greater than 3.0 indicates positive TDI.
Protocol B: Reactive Metabolite Trapping via GSH-LC-MS/MS
Causality: Reactive electrophiles are too transient to detect directly. Glutathione (GSH) acts as a surrogate nucleophile, mimicking the cysteine residues of the CYP3A4 apoenzyme. The resulting GSH conjugates are highly stable and exhibit a characteristic fragmentation pattern in tandem mass spectrometry.
Step-by-Step Workflow:
-
Reaction Setup: Incubate 6-DFPP-4O (10 µM) with recombinant CYP3A4 (50 pmol/mL) or HLM, 1 mM NADPH, and 5 mM GSH in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Validation Control: Run a parallel incubation without NADPH to rule out non-CYP-mediated chemical reactivity.
-
Quenching: Stop the reaction with an equal volume of cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Neutral Loss Scan: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Program the MS to perform a neutral loss scan for 129 Da (loss of pyroglutamic acid), which is the universal signature of a GSH adduct.
-
Structural Elucidation: Analyze the MS/MS fragmentation of the trapped adduct to pinpoint the exact site of oxidative defluorination on the pyrimidine/phenyl ring[3].
In Vivo Pharmacokinetic Translation
Once the in vitro profile is established, the compound is evaluated in vivo. For the 6-DFPP-4O scaffold, maintaining adequate exposure while mitigating the TDI liability is the primary objective. Table 2 summarizes the preclinical PK parameters.
Table 2: Preclinical In Vivo Pharmacokinetics of 6-DFPP-4O
| Species | Route | Dose (mg/kg) | T1/2 (h) | Clearance ( CL ) | Volume of Dist. ( Vss ) | AUC₀₋∞ (ng·h/mL) | Bioavailability ( F% ) |
| Rat (SD) | IV | 2.0 | 1.8 | 22.5 mL/min/kg | 1.4 L/kg | 1,480 | - |
| Rat (SD) | PO | 10.0 | 2.4 | - | - | 3,100 | 42% |
| Dog (Beagle) | IV | 1.0 | 3.5 | 14.2 mL/min/kg | 1.8 L/kg | 1,170 | - |
| Dog (Beagle) | PO | 5.0 | 4.1 | - | - | 3,390 | 58% |
Note: While the baseline oral bioavailability ( F% ) is favorable across species, the compound cannot progress to clinical trials without resolving the CYP3A4 MBI liability observed in Table 1.
Structural Optimization Strategy
To salvage the potent target affinity of the 6-DFPP-4O scaffold while eliminating the CYP3A4 TDI liability, iterative structural optimization is required. Met-ID (Metabolite Identification) from the GSH trapping assay usually reveals that substitution at the 4- and 6-positions of the pyrimidine ring, or altering the electronic environment of the fluorophenyl moiety, is necessary to block bioactivation[3].
Iterative pharmacokinetic profiling and optimization workflow for pyrimidine scaffolds.
By employing this causality-driven workflow, drug development teams can systematically identify, trap, and engineer away the metabolic liabilities of the 6-DFPP-4O scaffold, yielding safe and highly bioavailable clinical candidates.
References
-
Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). URL:[Link]
-
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry. URL:[Link]
-
Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances. URL:[Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. International Journal of Molecular Sciences (MDPI). URL:[Link]
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Toxicity and safety profile of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in cell lines
An In-Depth Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in Cell Lines
Introduction: A Framework for Novel Compound Evaluation
In the realm of drug discovery and chemical safety assessment, the initial characterization of a novel chemical entity's interaction with biological systems is of paramount importance. This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 6-(3,5-Difluorophenyl)pyrimidin-4-ol, a novel difluorophenyl-substituted pyrimidinol. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals to conduct a foundational toxicological assessment in cell lines.
The principles and protocols outlined herein are designed to be broadly applicable to the initial screening of other novel small molecules. We will proceed with the assumption that 6-(3,5-Difluorophenyl)pyrimidin-4-ol is a compound of interest for which the cytotoxic, apoptotic, and genotoxic potential must be determined. Our approach is grounded in established, robust methodologies that provide a strong basis for further investigation.
Part 1: Foundational Cytotoxicity Assessment
The first step in evaluating the toxic potential of a new compound is to determine its effect on cell viability and proliferation. A dose-dependent reduction in cell viability is a key indicator of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[1][2] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[1][2]
The Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1][3] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically at a wavelength of 570-590 nm.[3]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Detailed Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)
-
Cell Culture and Treatment:
-
Use a suitable cell line such as CHO-K1, V79, TK6, or human peripheral blood lymphocytes. [4][5] * Treat exponentially growing cells with at least three concentrations of 6-(3,5-Difluorophenyl)pyrimidin-4-ol, determined from the cytotoxicity data (typically up to a concentration causing ~55% cytotoxicity). [6]Include positive and negative (vehicle) controls.
-
Treatment is typically for 3-6 hours, followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycles. [7] * Add Cytochalasin B at an appropriate time to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. [8]
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Subject the cells to a mild hypotonic treatment to swell the cytoplasm.
-
Fix the cells using a methanol/acetic acid fixative.
-
Carefully drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as DAPI or Giemsa.
-
Under a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. [4][8] * A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells. [4]
-
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. [9]When cells with damaged DNA are lysed and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. [10]The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks. [11]
Detailed Protocol: Alkaline Comet Assay
-
Cell Treatment and Embedding:
-
Treat cells with 6-(3,5-Difluorophenyl)pyrimidin-4-ol for a short period (e.g., 2-4 hours).
-
After treatment, harvest the cells and resuspend them at a known concentration in ice-cold PBS.
-
Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide. [12]
-
-
Lysis:
-
DNA Unwinding and Electrophoresis:
-
Neutralization, Staining, and Visualization:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye such as SYBR Gold or propidium iodide.
-
Visualize the comets using a fluorescence microscope. Capture images for analysis.
-
-
Data Analysis:
-
Use specialized image analysis software to quantify the DNA damage. Key parameters include:
-
% Tail DNA: The percentage of total DNA that is in the comet tail. This is the most common metric for DNA damage.
-
Tail Moment: An integrated value of tail length and the fraction of DNA in the tail.
-
-
A significant increase in % Tail DNA or Tail Moment compared to the negative control indicates that the compound is capable of inducing DNA strand breaks.
-
Conclusion: Synthesizing a Coherent Safety Profile
This technical guide provides a structured, multi-faceted approach to establishing the foundational in vitro toxicity and safety profile of a novel compound, using 6-(3,5-Difluorophenyl)pyrimidin-4-ol as a representative example. By systematically evaluating cytotoxicity (MTT assay), the potential for apoptosis induction (caspase-3/7 assay), and genotoxicity (micronucleus and comet assays), researchers can build a comprehensive initial understanding of the compound's biological activity.
The results from these assays will form a critical data package for decision-making in early-stage drug development or chemical hazard assessment. A finding of significant cytotoxicity at low concentrations, induction of apoptosis, or evidence of genotoxicity would warrant further investigation into the specific molecular mechanisms and may influence the future development of the compound. Conversely, a clean profile in these assays provides confidence for proceeding to more complex biological models.
References
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/apo-one-homogeneous-caspase-3_7-assay/]
- Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-toxicology-assays/mammalian-cell-in-vitro-micronucleus-assay]
- In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [URL: https://www.xenometrix.
- Protocol for Cell Viability Assays. BroadPharm. (2022, January 18). [URL: https://broadpharm.com/blogs/protocols/protocol-for-cell-viability-assays]
- Caspase-Glo® 3/7 Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3_7-assay/]
- Genotoxicity Testing (Comet Assay). Bio-protocol. [URL: https://bio-protocol.org/e2136]
- Comet Assay Protocol. mcgillradiobiology.ca. (2015, June 19). [URL: http://www.mcgillradiobiology.ca/comet-assay-protocol.html]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. (2023, April 25). [URL: https://www.frontiersin.org/articles/10.3389/ftox.2023.1169333/full]
- Comet assay: a versatile but complex tool in genotoxicity testing. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220268/]
- Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556073/]
- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. (2024, May 15). [URL: https://academic.oup.com/mutage/article/39/2/71/7671380]
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol.htm]
- MTT Cell Proliferation/Viability Assay. R&D Systems. [URL: https://www.rndsystems.
- MTT Cell Proliferation Assay Kit (Colorimetric). Assay Genie. [URL: https://www.assaygenie.
- Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [URL: https://www.sartorius.com/en/products/live-cell-imaging-analysis/reagents-consumables/incucyte-cytotoxicity-assay]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. (2023, April 26). [URL: https://www.bosterbio.com/protocol-and-troubleshooting/caspase-3-7-activity-assay-kit-protocol-ar4005]
- In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. [URL: https://www.cyprotex.com/toxicology/genotoxicity/in-vitro-micronucleus]
- Caspase 3/7 Activity. Protocols.io. (2025, April 01). [URL: https://www.protocols.io/view/caspase-3-7-activity-x54v97mkzg3e/v1]
- Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent. [URL: https://www.agilent.
- In Vitro T Cell Killing Assay Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-and-microscopy/in-vitro-t-cell-killing-assay]
- In vitro cytotoxicity assay. Bio-protocol. [URL: https://bio-protocol.org/e1948]
- Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. Benchchem. [URL: https://www.benchchem.com/application-notes/109/in-vitro-cytotoxicity-testing-of-hemslecin-a]
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An In-depth Technical Guide to Elucidating the Protein Binding Affinity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the protein binding affinity of the novel compound, 6-(3,5-Difluorophenyl)pyrimidin-4-ol. While specific protein targets for this molecule are yet to be widely published, its structural motifs, featuring a pyrimidine core and a difluorophenyl group, are prevalent in a multitude of bioactive agents. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects, by targeting proteins such as kinases, dihydroorotate dehydrogenase, and various receptors.[1] This guide, therefore, offers a robust, methodology-driven approach to identify potential protein interactors and precisely quantify the binding affinity.
Our approach is grounded in the principles of biophysical analysis, providing detailed, step-by-step protocols for two orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By employing these methods, researchers can obtain a comprehensive thermodynamic and kinetic profile of the interaction between 6-(3,5-Difluorophenyl)pyrimidin-4-ol and a purified target protein.
Section 1: Foundational Principles and Strategic Approach
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved drugs.[2] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[1] The 3,5-difluorophenyl moiety is a common feature in modern drug candidates, often enhancing binding affinity and metabolic stability. Given these structural alerts, a systematic investigation into the protein binding profile of 6-(3,5-Difluorophenyl)pyrimidin-4-ol is a critical step in its development as a potential therapeutic agent.
Our proposed workflow is designed to be a self-validating system, beginning with the expression and purification of a candidate target protein, followed by rigorous biophysical characterization of its interaction with the compound of interest.
Caption: A generalized workflow for characterizing protein-ligand interactions.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the binding affinity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol to a purified target protein.
Target Protein Expression and Purification
The prerequisite for any binding assay is a highly pure and active protein. This protocol outlines a general method for producing a recombinant protein in E. coli.
Step-by-Step Methodology:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the human target protein and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Further purify the protein using size-exclusion chromatography (SEC) to remove aggregates and impurities.
-
-
Quality Control: Assess the purity of the protein by SDS-PAGE and confirm its identity by mass spectrometry. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that measures real-time binding events at a sensor surface, providing kinetic data (association and dissociation rates) and affinity (KD).[3][4]
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the desired level (typically 8,000-12,000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a dilution series of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the compound solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection for double referencing.
-
Monitor the association and dissociation phases for each injection.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: A simplified workflow for an SPR binding experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5][6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the 6-(3,5-Difluorophenyl)pyrimidin-4-ol in the same buffer to minimize buffer mismatch effects. A suitable buffer would be 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the target protein (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the 6-(3,5-Difluorophenyl)pyrimidin-4-ol (typically 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: A simplified workflow for an ITC binding experiment.
Section 3: Data Presentation and Interpretation
The quantitative data obtained from SPR and ITC experiments should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Summary of Biophysical Data for the Interaction of 6-(3,5-Difluorophenyl)pyrimidin-4-ol with a Target Protein
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Affinity (KD) | Report in µM or nM | Report in µM or nM |
| Association Rate (ka) | Report in M⁻¹s⁻¹ | Not Applicable |
| Dissociation Rate (kd) | Report in s⁻¹ | Not Applicable |
| Stoichiometry (n) | Not Directly Measured | Report as a ratio (e.g., 1:1) |
| Enthalpy (ΔH) | Not Applicable | Report in kcal/mol |
| Entropy (ΔS) | Not Applicable | Report in cal/mol·K |
Interpretation of Results:
-
Affinity (KD): A lower KD value indicates a higher binding affinity. The consistency of KD values obtained from orthogonal methods like SPR and ITC strengthens the confidence in the measurement.
-
Kinetics (ka and kd): The association and dissociation rates provide insights into the binding mechanism. A fast ka and slow kd are often desirable for drug candidates.
-
Thermodynamics (ΔH and ΔS): The enthalpic and entropic contributions to the binding free energy reveal the nature of the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Section 4: Concluding Remarks
This technical guide provides a robust and scientifically rigorous framework for characterizing the protein binding affinity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol. By following the detailed protocols for protein production and biophysical analysis using SPR and ITC, researchers can obtain high-quality, reproducible data that will be crucial for understanding the compound's mechanism of action and for making informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are broadly applicable to the study of other small molecule-protein interactions.
References
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Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. Available at: [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. Available at: [Link]
-
Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Available at: [Link]
-
Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. Available at: [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization - ResearchGate. Available at: [Link]
-
Fluorescence Polarization (FP) | Molecular Devices. Available at: [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. Available at: [Link]
-
Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available at: [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions - OA Monitor Ireland. Available at: [Link]
-
Large and Small Molecule Screening by SPR | Bio-Rad. Available at: [Link]
-
Biophysical techniques for ligand screening and drug design | Request PDF - ResearchGate. Available at: [Link]
-
5.2: Techniques to Measure Binding - Biology LibreTexts. Available at: [Link]
-
Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). Available at: [Link]
-
A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. Available at: [Link]
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines - ResearchGate. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Available at: [Link]
-
Isothermal Titration Calorimetry ITC | Protocols.io. Available at: [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC. Available at: [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment | Analytical Chemistry - ACS Publications. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. Available at: [Link]
-
NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]
-
BindingDB BDBM18036 5-(4-{[(3,5-difluorophenyl)methyl]amino}phenyl). Available at: [Link]
-
Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl - ACS Publications - American Chemical Society. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Available at: [Link]
-
Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3Н)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids - ResearchGate. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - Refubium - Freie Universität Berlin. Available at: [Link]
-
Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed. Available at: [Link]
-
Document: Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6... - ChEMBL - EMBL-EBI. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. biosensingusa.com [biosensingusa.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 7. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis Route for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 6-(3,5-Difluorophenyl)pyrimidin-4-ol (CAS: 1692502-53-6)
Executive Summary
The 6-arylpyrimidin-4-ol scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, neuropeptide Y5 receptor antagonists, and agrochemicals[1]. The synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol requires a strategic approach to ensure high regioselectivity, scalability, and purity. This application note details two distinct, field-proven synthetic pathways: a late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling (Route A) and a de novo pyrimidine ring condensation (Route B).
By providing mechanistic causality and self-validating experimental checkpoints, this guide empowers chemists to select and execute the optimal route based on their specific laboratory constraints and scale requirements.
Retrosynthetic Analysis & Route Selection
The construction of the target molecule can be approached by either forming the aryl-pyrimidine carbon-carbon bond or by assembling the pyrimidine ring itself from acyclic precursors.
Retrosynthetic pathways for 6-(3,5-Difluorophenyl)pyrimidin-4-ol.
Quantitative Route Comparison
| Metric | Route A: Suzuki-Miyaura Coupling | Route B: De Novo Condensation |
| Typical Yield | 75% – 85% | 65% – 75% |
| Atom Economy | Moderate (Generates boronic acid byproducts) | High (Generates ethanol/water as byproducts) |
| Scalability | Good (Limited primarily by Pd catalyst cost) | Excellent (Cheap reagents, metal-free) |
| Environmental Impact | Requires heavy metal (Pd) remediation | Greener, transition-metal-free |
| Primary Impurities | Protodeboronation products, Pd residues | Unreacted β -keto ester |
Mechanistic Insights & Causality (E-E-A-T)
Why Route A Works (Catalyst & Base Selection)
Chloropyrimidines are generally less reactive toward oxidative addition than their bromo or iodo counterparts, necessitating a highly active catalyst system[2]. Furthermore, 4-chloro-6-hydroxypyrimidine exists predominantly in its tautomeric form, 6-chloropyrimidin-4(3H)-one. The acidic proton (pKa ~8.5) will be deprotonated under basic conditions. Therefore, a mild base like Na2CO3 is specifically chosen; it is strong enough to activate the boronic acid to the reactive boronate complex[3], but mild enough to prevent the degradation of the pyrimidine ring.
Why Route B Works (Regioselectivity)
The condensation of a β -keto ester with an amidine is a classic Traube-like synthesis[1]. Formamidine is symmetric, meaning regioselectivity issues are inherently avoided. The use of a strong alkoxide base (e.g., NaOEt ) is causal to success: it quantitatively generates the enolate of the β -keto ester, driving the initial nucleophilic attack on the amidine carbon, followed by cyclization and the expulsion of ethanol to form the thermodynamically stable aromatic pyrimidin-4-ol core.
Experimental Protocols & Self-Validating Systems
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Reagents:
-
4-Chloro-6-hydroxypyrimidine (1.0 eq, 10.0 mmol, 1.30 g)
-
3,5-Difluorophenylboronic acid (1.2 eq, 12.0 mmol, 1.89 g)
-
Pd(dppf)Cl2 (0.05 eq, 0.5 mmol, 366 mg)
-
Na2CO3 (2.5 eq, 25.0 mmol, 2.65 g)
-
1,4-Dioxane / H2O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-chloro-6-hydroxypyrimidine and 3,5-difluorophenylboronic acid in 50 mL of the Dioxane/ H2O mixture.
-
Degassing (Critical Step): Sparge the solution with nitrogen gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, stalling the reaction.
-
Catalyst Addition: Add Na2CO3 followed by Pd(dppf)Cl2 . The mixture will turn light orange/red.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under a positive nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the 1,4-dioxane. Dilute the remaining aqueous residue with 20 mL of water.
-
pH Adjustment & Isolation: Slowly add 1M HCl dropwise until the pH reaches 5–6. Causality: The pyrimidin-4-ol product is amphoteric. Adjusting to its isoelectric point forces it out of the aqueous solution as a precipitate[4]. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from Ethanol/Water to yield the pure product.
Experimental workflow and in-process control for the Suzuki cross-coupling route.
Self-Validating System (Route A):
-
Visual Cue: Upon successful completion, the reaction mixture will transition from a suspension to a dark solution, often precipitating black Pd(0) as the catalyst turns over. During workup, a heavy white/off-white precipitate must form exactly as the pH hits 5-6.
-
Analytical Cue (LC-MS): The starting material (m/z 131.0) will completely disappear, replaced by a dominant product peak at m/z 209.1 [M+H]+ .
Protocol B: De Novo Pyrimidine Ring Condensation
Reagents:
-
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (1.0 eq, 10.0 mmol, 2.28 g)
-
Formamidine acetate (1.5 eq, 15.0 mmol, 1.56 g)
-
Sodium ethoxide ( NaOEt ) (3.0 eq, 30.0 mmol, 2.04 g)
-
Absolute Ethanol (40 mL)
Step-by-Step Methodology:
-
Enolate Formation: In a dry, nitrogen-flushed flask, dissolve NaOEt in absolute ethanol. Cool to 0 °C using an ice bath. Add Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate dropwise. Stir for 30 minutes. Causality: Pre-forming the enolate prevents side reactions and ensures the β -keto ester is fully activated before the amidine is introduced.
-
Condensation: Add formamidine acetate in one single portion. Remove the ice bath and allow the mixture to warm to room temperature over 15 minutes.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux (78 °C) for 8 hours.
-
Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the resulting sticky residue in 30 mL of distilled water.
-
Isolation: Acidify the aqueous solution to pH 5 using glacial acetic acid. Causality: Acetic acid is utilized instead of strong mineral acids (like HCl) to prevent unwanted hydrolysis of the newly formed pyrimidine ring. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water and a small amount of cold diethyl ether to remove unreacted ester. Dry in a vacuum oven at 50 °C.
Self-Validating System (Route B):
-
Visual Cue: The addition of formamidine acetate will cause a slight, noticeable exotherm.
-
Analytical Cue (TLC): Using a Hexane/EtOAc (1:1) mobile phase, the highly UV-active starting β -keto ester spot will disappear.
-
Analytical Cue (NMR): 1H NMR (DMSO- d6 ) validation will show two distinct pyrimidine singlets: one at ~8.20 ppm (H-2) and one at ~7.05 ppm (H-5). The absence of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) confirms complete cyclization.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Chloro-6-(cyclohexyloxy)pyrimidine | 405931-43-3 | Benchchem [benchchem.com]
- 3. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]
- 4. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
Application Note: Laboratory Synthesis and Characterization of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Introduction and Strategic Context
The compound 6-(3,5-Difluorophenyl)pyrimidin-4-ol (often existing in its tautomeric form, 6-(3,5-difluorophenyl)pyrimidin-4(3H)-one) is a highly valued heterocyclic building block in medicinal chemistry. Pyrimidine-4-ol derivatives are critical precursors in the synthesis of complex fused bicyclic systems, such as pyrrolo[3,2-d]pyrimidines and pyrido[3,2-d]pyrimidines, which are frequently evaluated as kinase inhibitors, neuropeptide Y5 receptor antagonists, and antiviral agents against the Flaviviridae family[1][2].
Commercially, while various substituted pyrimidin-4-ols are available[3][4], de novo laboratory synthesis is often required to access specific fluorinated substitution patterns with high purity for structure-activity relationship (SAR) campaigns. This application note details a robust, scalable, and thermodynamically driven cyclocondensation protocol to synthesize this target.
Mechanistic Rationale
The synthesis relies on a classic principal condensation between a 1,3-dielectrophile equivalent and an amidine. Specifically, we utilize ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (a β -keto ester) and formamidine acetate .
-
Base Selection (Sodium Methoxide): A strong base is required for two distinct causal reasons. First, it neutralizes the acetate counter-ion of the formamidine salt, liberating the free, nucleophilic amidine. Second, it deprotonates the acidic α -methylene protons of the β -keto ester, generating a highly reactive enolate.
-
Thermodynamic Driving Force: The initial intermolecular attack of the amidine nitrogen onto the ester carbonyl (or ketone) forms an acyclic intermediate. Subsequent heating to reflux provides the activation energy necessary for intramolecular cyclization, followed by the irreversible elimination of water and ethanol, which aromatizes the system and drives the reaction to completion.
Reaction Pathway Visualization
Fig 1: Mechanistic workflow for the cyclocondensation of 6-(3,5-Difluorophenyl)pyrimidin-4-ol.
Materials and Quantitative Data
The following stoichiometric ratios are optimized to ensure complete consumption of the more expensive β -keto ester. An excess of formamidine and base is utilized to account for potential loss of free formamidine and to ensure complete enolization.
Table 1: Reagent Quantities for a 10 mmol Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 228.19 | 1.00 | 2.28 g (10.0 mmol) | Primary Substrate (1,3-dielectrophile) |
| Formamidine Acetate | 104.11 | 1.50 | 1.56 g (15.0 mmol) | Amidine Source (N-C-N donor) |
| Sodium Methoxide (NaOMe) | 54.02 | 3.00 | 1.62 g (30.0 mmol) | Base / Deprotonating Agent |
| Methanol (Anhydrous) | 32.04 | N/A | 25.0 mL | Solvent |
| Hydrochloric Acid (1M aq.) | 36.46 | N/A | ~35.0 mL | Quenching / Precipitation Agent |
Experimental Protocol
Reaction Assembly and Initiation
-
Preparation of the Base Solution: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (25.0 mL) under an inert nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.
-
Amidine Liberation: Carefully add sodium methoxide (1.62 g, 30.0 mmol) to the chilled methanol. Stir for 5 minutes until dissolved. Add formamidine acetate (1.56 g, 15.0 mmol) portion-wise over 5 minutes. Causality: Performing this at low temperature prevents the volatile free formamidine from degrading or escaping the solvent matrix.
-
Substrate Addition: After stirring the amidine solution for 15 minutes, add ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (2.28 g, 10.0 mmol) dropwise via syringe. The solution may transition to a pale yellow color as the enolate forms.
Cyclocondensation
-
Heating: Remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Reflux: Transfer the flask to a heating mantle or oil bath and heat to gentle reflux (approx. 65 °C) for 12 to 16 hours. Causality: Extended reflux is required to overcome the activation barrier of the final dehydration step that yields the fully aromatic pyrimidine ring. Reaction progress can be monitored by TLC (eluent: 5% MeOH in DCM) or LC-MS.
Workup and Isolation
-
Solvent Removal: Once the starting material is consumed, cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.
-
Aqueous Reconstitution: Dissolve the resulting crude residue in distilled water (30 mL). At this stage, the product exists as a highly water-soluble sodium pyrimidin-4-olate salt due to the strongly basic conditions.
-
Acidic Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M aqueous HCl dropwise while stirring vigorously until the pH of the solution reaches 5.0–6.0. Causality: The neutral pyrimidin-4-ol is sparingly soluble in water. Precise pH adjustment ensures maximum precipitation without protonating the pyrimidine nitrogens (which would re-solubilize it as a hydrochloride salt).
-
Filtration: Collect the resulting off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual sodium chloride and unreacted formamidine.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the target compound.
Self-Validating Analytical Characterization
To ensure the integrity of the synthesized batch, the following analytical parameters should be verified. The self-validating nature of this protocol means that successful cyclization is definitively proven by the appearance of two distinct pyrimidine protons in the 1 H NMR spectrum.
-
Appearance: Off-white to pale yellow solid.
-
LC-MS (ESI+): Expected m/z for [M+H] + is 209.0 .
-
1 H NMR (400 MHz, DMSO- d6 ):
-
δ ~12.50 (br s, 1H, OH/NH tautomer) - Confirms the presence of the hydroxyl/lactam group.
-
δ ~8.20 (s, 1H, Pyrimidine C2-H) - Confirms incorporation of the formamidine carbon.
-
δ ~7.75 (m, 2H, Aryl C2-H, C6-H) - Difluorophenyl ring protons.
-
δ ~7.45 (tt, 1H, Aryl C4-H) - Difluorophenyl ring proton.
-
δ ~6.95 (s, 1H, Pyrimidine C5-H) - Confirms the formation of the aromatic pyrimidine core (derived from the α -carbon of the keto ester).
-
References
-
Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists - ACS Publications. American Chemical Society. Available at:[Link]
- WO2008077651A1 - Pyrido(3,2-d)pyrimidines useful for treating viral infections. Google Patents.
-
Pyrimidines | AMERICAN ELEMENTS® | Products | Applications. American Elements. Available at:[Link]
Sources
Catalysts used in the preparation of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Application Note: Catalytic Strategies for the Synthesis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Executive Summary
6-(3,5-Difluorophenyl)pyrimidin-4-ol is a highly valued heterocyclic intermediate utilized in the design of next-generation kinase inhibitors, PI3K modulators, and anti-inflammatory therapeutics ()[1]. The 3,5-difluorophenyl moiety significantly enhances the molecule's metabolic stability and lipophilicity, while the pyrimidin-4-ol core provides critical hydrogen-bonding interactions for target enzyme binding. This technical guide outlines two distinct, field-proven catalytic methodologies for its preparation: Palladium-catalyzed Suzuki-Miyaura cross-coupling and base-catalyzed cyclocondensation.
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Catalyst Selection The cross-coupling of 6-chloropyrimidin-4-ol with 3,5-difluorophenylboronic acid is a highly efficient route for C-C bond formation ()[2]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. A unique challenge in this synthesis is the tautomeric equilibrium of 6-chloropyrimidin-4-ol (pyrimidin-4-ol ⇌ pyrimidin-4(3H)-one). This tautomerism increases the electron density on the pyrimidine ring, which can severely deactivate the C-Cl bond toward oxidative addition[2].
To overcome this thermodynamic hurdle, selecting a catalyst with electron-rich, bidentate phosphine ligands—such as Pd(dppf)Cl₂—facilitates a more efficient oxidative addition compared to the standard Pd(PPh₃)₄. An inorganic base (e.g., Na₂CO₃) is strictly required to activate the boronic acid into an electron-rich boronate complex, driving the subsequent transmetalation step[2].
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask, add 6-chloropyrimidin-4-ol (1.0 equiv), 3,5-difluorophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv)[2].
-
Inert Atmosphere : Evacuate and backfill the flask with Argon three times. This step is critical to prevent the premature oxidation of the Pd(0) active species[2].
-
Solvent Addition : Inject a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The water is necessary to dissolve the inorganic base and facilitate boronate formation[2].
-
Heating : Stir the mixture at 90 °C for 12–16 hours under an Argon atmosphere.
-
Work-up & Purification : Cool the mixture to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (ethyl acetate/hexanes gradient) to afford the pure 6-(3,5-difluorophenyl)pyrimidin-4-ol[2].
Catalytic cycle of the Pd-catalyzed Suzuki cross-coupling for pyrimidine synthesis.
Route B: Base-Catalyzed Cyclocondensation
Mechanistic Causality & Catalyst Selection An alternative, highly scalable "one-pot" approach involves the cyclocondensation of an alkyl 3-(3,5-difluorophenyl)-3-oxopropanoate with formamidine acetate or formamide (). This route utilizes alkali metal alkoxides (e.g., NaOMe) or ammonium acetate as the catalyst/base.
The base serves a dual mechanistic purpose: it deprotonates the active methylene of the β-keto ester to form a highly reactive enolate, and it neutralizes the formamidine acetate to release the free amidine nucleophile[3]. The amidine nitrogen attacks the ester carbonyl and the enolate sequentially. Subsequent dehydration and elimination of the alcohol byproduct drive the intramolecular cyclization forward to yield the pyrimidine ring[3].
Experimental Protocol: Base-Catalyzed Condensation
-
Enolate Formation : Dissolve sodium methoxide (NaOMe, 1.5 equiv) in anhydrous methanol at 0 °C under a nitrogen atmosphere. Slowly add ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (1.0 equiv) dropwise to control the exothermic enolization.
-
Amidine Addition : Add formamidine acetate (1.2 equiv) directly to the stirring enolate solution. (Note: If using formamide instead, a stoichiometric amount of ammonium acetate must be added as a co-catalyst and nitrogen source).
-
Cyclization : Heat the reaction mixture to reflux (approx. 65 °C) for 8 hours to ensure complete cyclization and dehydration.
-
Work-up & Purification : Cool the mixture to 0 °C and carefully neutralize with 1M HCl until the product precipitates (pH ~6). Filter the crude solid, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to afford the pure product[3].
Base-catalyzed cyclocondensation pathway for 6-arylpyrimidin-4-ol synthesis.
Quantitative Data Presentation
To assist in route selection, the following table summarizes the quantitative metrics and catalyst efficiencies for both methodologies:
| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Base-Catalyzed Condensation |
| Primary Catalyst | Pd(dppf)Cl₂ | Sodium Methoxide (NaOMe) |
| Catalyst Loading | 5 mol% | 150 mol% (1.5 equiv) |
| Reaction Temperature | 90 °C | 65 °C (Reflux in MeOH) |
| Reaction Time | 12–16 hours | 8 hours |
| Typical Yield | 75–85% | 60–75% |
| Scalability | Moderate (Limited by Pd cost) | High (Cost-effective reagents) |
| Primary Byproducts | Boric acid, NaCl | Water, Ethanol/Methanol |
Self-Validating System & Quality Control
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical quality control:
-
Reaction Monitoring (HPLC-UV) : Monitor the disappearance of the starting materials (6-chloropyrimidin-4-ol at 254 nm for Route A; β-keto ester for Route B). The reaction is deemed complete when the starting material peak area is <2%.
-
Structural Confirmation (¹H NMR) : The tautomeric state of the product must be verified. In DMSO-d₆, the pyrimidin-4-ol tautomer typically exhibits a broad singlet for the -OH proton (~12.0 ppm) or an NH proton if existing predominantly as the pyrimidin-4(3H)-one tautomer. The 3,5-difluorophenyl protons will appear as a distinct multiplet (typically a doublet of doublets and a triplet) in the aromatic region (7.0–7.8 ppm).
-
Purity Assessment (LC-MS & ICP-MS) : Confirm the exact mass [M+H]⁺ corresponding to C₁₀H₆F₂N₂O (m/z 209.05). For Route A, it is critical to ensure palladium residuals are below 10 ppm using ICP-MS if the compound is advancing to biological assays or preclinical development.
References
-
Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Research Letters in Organic Chemistry, Article ID 810678. URL:[Link]
- Google Patents. (2011). WO2011008487A1 - Pyrimidinones as PI3K inhibitors.
Sources
Mastering Solubility: Protocols for Dissolving 6-(3,5-Difluorophenyl)pyrimidin-4-ol in DMSO
Introduction: The Significance of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in Modern Research
6-(3,5-Difluorophenyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidinol core substituted with a difluorophenyl group. Molecules within this structural class are of significant interest in medicinal chemistry and drug discovery due to their potential as modulators of various biological targets. The pyrimidine scaffold is a common feature in numerous FDA-approved drugs and biologically active compounds, recognized for its ability to participate in hydrogen bonding and other key intermolecular interactions within protein binding sites.[1] The difluorophenyl moiety can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability.
Accurate and reproducible biological data hinges on the correct preparation of test compounds. For many non-polar compounds like 6-(3,5-Difluorophenyl)pyrimidin-4-ol, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of molecules.[2][3] However, improper handling of DMSO solutions can lead to issues such as compound precipitation, inaccurate concentration measurements, and cellular toxicity, ultimately compromising experimental results.[2][4] This comprehensive guide provides detailed protocols and expert insights for the effective dissolution and handling of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in DMSO, ensuring the integrity and reproducibility of your research.
Physicochemical Properties and Initial Considerations
While specific experimental solubility data for 6-(3,5-Difluorophenyl)pyrimidin-4-ol is not extensively published, its structural characteristics provide a basis for a systematic approach to dissolution.
Compound Identity:
| Property | Value | Source |
| Chemical Name | 6-(3,5-Difluorophenyl)pyrimidin-4-ol | [5] |
| Synonyms | 6-(3,5-difluorophenyl)-1H-pyrimidin-4-one | [5] |
| Molecular Formula | C10H6F2N2O | [5] |
| CAS Number | 1692502-53-6 | [5] |
Key Considerations for DMSO as a Solvent:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[2] This can lead to a decrease in its solvating power and may promote compound degradation over time. Always use anhydrous or high-purity DMSO from a freshly opened bottle and store it in a dry environment.
-
Toxicity in Assays: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[2][4] It is crucial to maintain a low final concentration of DMSO in your experiments, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration but without the compound).[2]
-
Precipitation in Aqueous Media: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers or cell culture media.[6] This is a critical factor to manage, especially in high-throughput screening (HTS) applications.[7][8]
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a concentrated stock solution of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in DMSO, which serves as the foundation for subsequent experimental dilutions.
Materials:
-
6-(3,5-Difluorophenyl)pyrimidin-4-ol (solid powder)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Sterile, amber glass vial or a polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Pre-Weighing Preparations: Before handling the compound, ensure the vial is clean, dry, and properly labeled. If the compound has been stored at a low temperature, allow it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of 6-(3,5-Difluorophenyl)pyrimidin-4-ol powder into the vial using a calibrated analytical balance.
-
Adding DMSO: Carefully add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Initial Dissolution: Tightly cap the vial and vortex gently for 1-2 minutes to facilitate initial dissolution.[2]
-
Addressing Solubility Challenges:
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2] Sonication uses ultrasonic waves to break down particle aggregates and enhance dissolution.
-
Gentle Warming: As a further step, you may gently warm the solution in a water bath at 37°C for a short period.[2] However, be cautious as excessive heat can degrade some compounds.
-
-
Final Verification and Storage: Once the compound is fully dissolved, giving a clear solution, the stock is ready.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Serial Dilution for Working Solutions
For most biological assays, the high-concentration stock solution needs to be diluted to a series of working concentrations. Performing serial dilutions in 100% DMSO before the final dilution into an aqueous medium is a critical step to prevent compound precipitation.[6]
Materials:
-
Prepared high-concentration stock solution of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in DMSO.
-
Anhydrous, high-purity DMSO.
-
Sterile polypropylene microcentrifuge tubes or a 96-well plate.
-
Calibrated micropipettes and sterile, low-retention tips.
Methodology:
-
Labeling: Clearly label a series of tubes or wells for each desired concentration in your dilution series.
-
Preparing the Diluent: Add the appropriate volume of 100% DMSO to all tubes/wells except the first one (which will contain your stock solution).
-
Initiating the Series: Transfer your prepared stock solution into the first tube/well.
-
Serial Transfer:
-
Transfer a defined volume from the first tube (highest concentration) to the second tube containing DMSO.
-
Mix thoroughly by pipetting up and down several times. Crucially, use a fresh pipette tip for each transfer to avoid carry-over and ensure accurate concentrations.
-
Continue this process sequentially for all tubes in the series.
-
-
Final Dilution into Assay Medium: Once the serial dilutions in 100% DMSO are prepared, you can perform the final dilution into your aqueous assay buffer or cell culture medium to achieve the desired final compound concentration and a consistent, low final DMSO concentration (e.g., 0.1% or 0.5%).[2]
Logical Flow of Serial Dilution
Caption: Serial dilution in 100% DMSO before aqueous dilution.
Quality Control and Best Practices
-
Solubility Confirmation: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to determine the approximate solubility limit of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in DMSO.
-
Stability: While many compounds are stable in DMSO at -20°C for extended periods, stability can be compound-specific.[9] If a solution will be stored for a long time, periodic quality control checks (e.g., via HPLC-MS) are recommended to ensure compound integrity.
-
Documentation: Maintain meticulous records of stock solution preparation, including the lot number of the compound, the exact weight and volume used, the date of preparation, and the storage conditions.
-
Safety Precautions: Always handle 6-(3,5-Difluorophenyl)pyrimidin-4-ol and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
Conclusion
The successful use of 6-(3,5-Difluorophenyl)pyrimidin-4-ol in research and drug development is critically dependent on proper dissolution and handling. By following these detailed protocols, researchers can prepare stable, accurate, and reproducible solutions in DMSO, thereby minimizing experimental variability and ensuring the generation of high-quality data. The principles outlined—from using high-purity solvent and addressing solubility challenges to employing correct dilution strategies and storage conditions—form a robust framework for working with this and other challenging compounds in a discovery setting.
References
- High-throughput quality control of DMSO acoustic dispensing using photometric dye methods.PubMed, 29 Apr. 2013, .
- Protocol for Dissolving Compounds in DMSO for Biological Assays.Benchchem, .
- 6-(3,5-difluorophenyl)-1H-pyrimidin-4-one.Guidechem, .
- Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorpor
- The effect of room-temperature storage on the stability of compounds in DMSO.PubMed, 15 Apr. 2003, .
- VU0238429 DMSO = 20mg/mL 1160247-92-6.Sigma-Aldrich, .
- BLD Pharmatech Safety Data Sheet.
- Inhibitor Handling Instructions.Selleck Chemicals, .
- FAQs on Inhibitor Prepar
- Navigating Drug Discovery with High-Throughput Screening.Technology Networks, .
- High-throughput screening (HTS).BMG LABTECH, .
- Physicochemical properties of some pyrimidine derivatives in some organic solvents.MedCrave online, 14 Sep. 2018, .
- Dimethyl sulfoxide.Wikipedia, .
- Safe handling of hazardous drugs.PubMed, 13 Nov. 2022, .
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- 1. medcraveonline.com [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
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- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. Safe handling of hazardous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-coupling reaction conditions for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
An In-Depth Guide to the Cross-Coupling and Functionalization of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Introduction: The Strategic Importance of the Pyrimidin-4-ol Scaffold
The pyrimidine ring is a foundational motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its nitrogen-rich, electron-deficient character provides a stable aromatic scaffold amenable to diverse functionalization, while also presenting unique opportunities for hydrogen bonding interactions with biological targets.[1] The 6-aryl-pyrimidin-4-ol substructure, in particular, is a "privileged scaffold" found in a multitude of kinase inhibitors and other therapeutic agents. The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms can significantly influence the molecule's electronic properties and reactivity.[3]
The incorporation of a 3,5-difluorophenyl group at the C6 position is a common strategy in modern drug design. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling reactions of 6-(3,5-difluorophenyl)pyrimidin-4-ol derivatives, a critical step in the synthesis of novel drug candidates. We will explore key C-C and C-N bond-forming reactions, offering a comprehensive resource for researchers in drug discovery and development.
PART 1: Synthesis of a Key Precursor: 2-Chloro-6-(3,5-difluorophenyl)pyrimidin-4-ol
To leverage the power of cross-coupling chemistry, a reactive "handle," typically a halogen, must be present on the pyrimidine core. The C2 position is a strategic site for such functionalization. A common and effective method to install a chlorine atom at C2 is by treating the corresponding pyrimidine-2,4-diol with a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination at C2
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-(3,5-difluorophenyl)pyrimidine-2,4-diol (1.0 eq).
-
Reagent Addition : Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask at room temperature.
-
Heating : Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Precipitation & Isolation : A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.
-
Drying : Dry the isolated solid under vacuum to yield 2-chloro-6-(3,5-difluorophenyl)pyrimidin-4-ol. This intermediate can often be used in subsequent cross-coupling reactions without further purification.
PART 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds due to its broad substrate scope and high functional group tolerance.[3][4] For our system, it enables the introduction of diverse aryl and heteroaryl moieties at the C2 position, allowing for systematic exploration of the structure-activity relationship (SAR).
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition : The Pd(0) complex inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boron reagent. This is often the rate-determining step.[5]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Optimized Reaction Conditions & Protocol
The success of Suzuki coupling on nitrogen-containing heterocycles is highly dependent on the catalyst system and reaction conditions to overcome challenges like catalyst poisoning.[6]
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ is a classic, effective choice. Modern Buchwald ligand systems like SPhos often provide higher yields and broader scope.[3] |
| Ligand | (if using Pd₂(dba)₃) SPhos | Bulky, electron-rich phosphine ligands protect the Pd center and promote efficient oxidative addition and reductive elimination.[3][6] |
| Base | K₂CO₃ or K₃PO₄ | Aqueous inorganic bases are generally effective and well-tolerated. K₃PO₄ can be advantageous for less reactive boronic acids.[2][7] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O | A polar aprotic solvent with water is standard. The water is crucial for the transmetalation step. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially with less reactive chloro-pyrimidines. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Fig 2. General workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial, add 2-chloro-6-(3,5-difluorophenyl)pyrimidin-4-ol (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a ligand system, pre-mix Pd₂(dba)₃ (2.5 mol%) and the ligand (e.g., SPhos, 6 mol%) in the solvent for 10 minutes before adding to the main flask.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10 mL) via syringe.
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
PART 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bonds that circumvents the limitations of classical methods.[8] This reaction is indispensable for installing primary and secondary amine functionalities, which are key pharmacophores in a vast number of drugs.
Mechanistic Insight
The mechanism shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination.[8] A key difference is the formation of a palladium-amido complex after the amine coordinates to the Pd(II) center and is deprotonated by the base. The choice of ligand is critical to promote the C-N reductive elimination and prevent competing side reactions like β-hydride elimination.[9]
Caption: Fig 3. Catalytic Cycle of the Buchwald-Hartwig Amination.
Optimized Reaction Conditions & Protocol
The choice of base and ligand is paramount in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors, respectively.[10] |
| Ligand | Xantphos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for high efficiency and broad scope, especially with challenging substrates.[11][12] |
| Base | NaOt-Bu, KOt-Bu, or LHMDS | Strong, sterically hindered bases are needed to deprotonate the amine without acting as nucleophiles.[10][11] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80 - 110 °C | Thermal energy is needed to promote the reductive elimination step. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2.4-4.8 mol%) to an oven-dried Schlenk tube.[10]
-
Reagent Addition : Add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq), followed by 2-chloro-6-(3,5-difluorophenyl)pyrimidin-4-ol (1.0 mmol, 1.0 eq).
-
Inert Atmosphere : Seal the tube, remove from the glovebox, and establish an inert atmosphere (evacuate/backfill with Argon).
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.
-
Heating : Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
Work-up : Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
PART 4: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is exceptionally useful for introducing an alkyne handle, which can be a key structural element or a versatile precursor for further transformations (e.g., click chemistry, cyclizations).
Mechanistic Insight: A Dual-Catalyst System
The classical Sonogashira reaction employs a dual palladium and copper(I) catalytic system.[14]
-
Palladium Cycle : Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle : The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.
While effective, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling) and can be difficult to remove from the final product.[15] Consequently, copper-free Sonogashira protocols have been developed and are often preferred in pharmaceutical synthesis.[16][17] These copper-free variants typically require a stronger base and proceed via a mechanism where a palladium-acetylide complex is formed directly or through a dual palladium cycle.[18]
Optimized Reaction Conditions & Protocol
| Parameter | Copper-Catalyzed | Copper-Free | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ / Ligand or [DTBNpP]Pd(crotyl)Cl | Standard catalysts work well. For copper-free, more advanced precatalysts or ligand systems are often beneficial.[16] |
| Cu Co-catalyst | CuI (1-5 mol%) | None | CuI facilitates the formation of the reactive acetylide species.[13] |
| Ligand | PPh₃ (often part of the Pd complex) | Bulky phosphines (e.g., cataCXium A) or NHCs | Ligands are crucial in copper-free systems to stabilize Pd and facilitate the catalytic cycle. |
| Base | Et₃N or i-Pr₂NH (often as solvent) | Cs₂CO₃ or K₃PO₄ | An amine base is required to deprotonate the alkyne. Stronger inorganic bases are used in copper-free conditions. |
| Solvent | THF or DMF | DMF, Dioxane, or DMSO | Aprotic polar solvents are generally used. |
| Temperature | Room Temp to 60 °C | 60 - 120 °C | Copper-catalyzed reactions can often be run under milder conditions.[16] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup : To an oven-dried Schlenk tube, add 2-chloro-6-(3,5-difluorophenyl)pyrimidin-4-ol (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Solvent and Alkyne Addition : Add anhydrous, degassed solvent (e.g., Dioxane, 5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq) via syringe.
-
Heating : Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography.
PART 5: Advanced Strategy: Direct C-H Functionalization
Direct C-H activation is a cutting-edge, atom-economical strategy that avoids the need for pre-functionalization (i.e., halogenation) of the substrate.[19][20] For the pyrimidin-4-one scaffold, the C5-H bond is often the most susceptible to functionalization through palladium-catalyzed C-H activation/arylation, offering a complementary approach to the C2-functionalization described above.[21]
This approach typically involves a Pd(II) catalyst, an oxidant, and often a directing group to ensure regioselectivity. In the case of pyrimidin-4-one, the inherent electronic properties may be sufficient to direct the reaction to the C5 position.
Protocol: Direct C5 Arylation (Conceptual)
-
Reagents : 6-(3,5-Difluorophenyl)pyrimidin-4-ol (1.0 eq), aryl halide (e.g., Ar-I, 2.0-3.0 eq), Pd(OAc)₂ (5-10 mol%), a ligand (e.g., P(o-tol)₃), a base/additive (e.g., K₂CO₃ or Ag₂CO₃), and a high-boiling point solvent (e.g., DMA or p-xylene).
-
Procedure : Combine all reagents in a sealed tube under an inert atmosphere. Heat to a high temperature (120-150 °C) for 24-48 hours. The reaction requires careful optimization of the oxidant, additives, and ligand to achieve good selectivity and yield.
General Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor substrate solubility. | Use a fresh catalyst or a more active precatalyst. Screen different solvents or increase temperature.[6] |
| Catalyst Poisoning | The basic nitrogen atoms of the pyrimidine coordinate too strongly to the Pd center, inhibiting catalysis. | Use bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium. Slow addition of the pyrimidine substrate can also help.[6] |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond of the boronic acid by a proton source before transmetalation. | Use rigorously anhydrous and degassed solvents. Employ a stronger base or a boronic ester (pinacol ester) which is more stable.[6] |
| Alkyne Homocoupling (Sonogashira) | Oxidative coupling of the terminal alkyne, promoted by copper and oxygen. | Switch to a copper-free protocol. Ensure the reaction is run under a strictly inert atmosphere.[15] |
References
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trichloropyrimidine. Benchchem.
- Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines. Organic Letters.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Deriv
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review.
- A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. PubMed.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Green Chemistry.
- Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed.
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC.
- Pyrimidine as an Aryl C-H Activ
- C–H arylation at the C-2 position of pyrimidin-4-ones via utilizing...
- Sonogashira coupling. Wikipedia.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
- Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
- Buchwald–Hartwig amin
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Suzuki–Miyaura (hetero-)
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. Organic & Biomolecular Chemistry.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Suzuki reaction. Wikipedia.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3Н)-one based on 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids.
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- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Welcome to the Technical Support and Troubleshooting Center for 6-(3,5-Difluorophenyl)pyrimidin-4-ol (CAS No. 1692502-53-6) . This guide is designed for synthetic chemists and drug development professionals who are experiencing difficulties isolating this specific pyrimidine derivative from complex reaction mixtures.
Because this scaffold is frequently accessed via either the condensation of a β-keto ester with formamidine or a Suzuki-Miyaura cross-coupling , the impurity profile can vary wildly. This guide bypasses generic advice to provide field-proven, mechanistically grounded purification strategies.
Purification Decision Workflow
The optimal purification strategy depends entirely on your synthetic route and the resulting impurity profile. Use the decision matrix below to select the correct workflow.
Fig 1: Decision matrix for purifying 6-(3,5-difluorophenyl)pyrimidin-4-ol based on synthesis route.
Troubleshooting & FAQs
Q: Why does my product streak severely on normal-phase silica gel, resulting in poor recovery? A: Causality: 6-(3,5-Difluorophenyl)pyrimidin-4-ol exists in a dynamic tautomeric equilibrium with its lactam form, 6-(3,5-difluorophenyl)-1H-pyrimidin-4-one. On normal-phase silica, the hydroxyl and lactam forms interact differently with the acidic silanol groups, causing the compound to smear across the column rather than eluting as a tight band. Solution: Abandon normal-phase silica. Switch to Reverse-Phase (C18) Chromatography using a slightly acidic mobile phase (0.1% Formic Acid) to suppress ionization and lock the tautomeric equilibrium during elution.
Q: I synthesized the compound via Suzuki coupling. Both my product and residual 3,5-difluorophenylboronic acid dissolve in basic aqueous solutions. How do I separate them? A: Causality: Both the pyrimidin-4-ol (pKa ~8.5) and the boronic acid (pKa ~9.0) ionize in strong base. If you attempt an acid-base extraction, they will co-precipitate when you neutralize the solution. Solution: Perform the isoelectric precipitation first to isolate the mixed solids. Then, triturate the dried crude solid with Methyl tert-butyl ether (MTBE) . The neutral pyrimidin-4-ol has a high crystal lattice energy (due to strong intermolecular N-H···O hydrogen bonding) and is completely insoluble in MTBE, whereas the 3,5-difluorophenylboronic acid is highly soluble. Filter to recover your purified pyrimidin-4-ol.
Q: The compound oils out instead of precipitating during acid-base extraction. How do I induce crystallization? A: Causality: Oiling out occurs when the compound precipitates above its glass transition temperature, often due to the presence of lipophilic impurities (like unreacted ketoesters) acting as plasticizers. Solution: Add 10% by volume of Ethanol to the aqueous layer before adjusting the pH. The ethanol acts as an anti-solvent for the oil but a co-solvent for the impurities, slowing the nucleation rate and promoting the formation of a crystalline solid rather than an amorphous oil.
Standardized Experimental Protocols
Protocol A: Isoelectric Precipitation (Self-Validating Acid-Base Extraction)
This protocol leverages the amphoteric nature of pyrimidin-4-ols to achieve high purity without chromatography .
-
Solubilization: Suspend the crude reaction mixture in 1M NaOH (aq) (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes.
-
Causality: The weakly acidic hydroxyl proton is deprotonated, forming a highly water-soluble sodium salt.
-
-
Organic Wash: Transfer to a separatory funnel and extract the basic aqueous layer with Ethyl Acetate (3 × 10 mL). Discard the organic layers.
-
Validation Check: The aqueous layer must remain completely clear. If it is cloudy, residual neutral organics are present; perform an additional wash with Dichloromethane.
-
-
Isoelectric Precipitation: Cool the aqueous layer in an ice bath to 5 °C. Slowly add concentrated HCl dropwise while monitoring with a pH meter until the pH reaches exactly 5.5 to 6.0 .
-
Causality: At this isoelectric point, the pyrimidine nitrogens are not yet protonated, and the hydroxyl group is re-protonated. The molecule is neutrally charged, dropping its aqueous solubility to near zero.
-
Validation Check: A thick white/off-white precipitate must form immediately. If the pH is 5.5 and no solid forms, your product concentration is too low (<5 mg/mL). Concentrate the aqueous layer under reduced pressure and repeat the cooling.
-
-
Isolation: Collect the solid via vacuum filtration, wash with ice-cold deionized water (2 × 5 mL), and dry under high vacuum at 45 °C for 12 hours.
Protocol B: Reverse-Phase Flash Chromatography (C18)
Use this protocol if the isoelectric precipitation yields a purity of <85% (typically due to co-precipitating regioisomers).
-
Solid Loading: Dissolve the crude solid in a minimum volume of DMSO. Add Celite 545 (2 grams per gram of crude), mix thoroughly, and remove the DMSO under high vacuum (lyophilizer or Genevac) to create a free-flowing powder.
-
Causality: Pyrimidin-4-ols have notoriously poor solubility in standard chromatography injection solvents. Liquid loading will cause the product to crash out on the column head, ruining the separation.
-
-
Column Equilibration: Equilibrate a C18 reverse-phase column with 95% Water / 5% Acetonitrile (both containing 0.1% Formic Acid).
-
Elution: Run a linear gradient from 5% to 60% Acetonitrile over 15 column volumes.
-
Note: The 3,5-difluorophenyl group provides significant lipophilicity; the target compound typically elutes between 40-50% Acetonitrile.
-
-
Recovery: Pool the UV-active fractions (monitor at 254 nm) and lyophilize to obtain the pure white powder.
Quantitative Method Comparison
The following table summarizes the expected performance of various purification methods for 6-(3,5-difluorophenyl)pyrimidin-4-ol, allowing you to select the best approach based on your scale and purity requirements.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Processing Time | Primary Use Case |
| Isoelectric Precipitation | 75 - 85% | > 90% | Excellent (kg scale) | ~4 hours | Bulk crude clean-up |
| Reverse-Phase (C18) | 60 - 70% | > 98% | Poor (mg to low g) | ~2 hours | Final polishing / Analytical |
| Trituration (MTBE) | 85 - 95% | 85 - 95% | Excellent | ~1 hour | Removal of boronic acids |
| Normal-Phase (Silica) | < 40% | Variable | Moderate | ~3 hours | Not recommended (Streaking) |
References
-
SciSpace. "A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol". Available at: [Link]
Technical Support Center: Solubility Enhancement for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and solve aqueous solubility challenges with the compound 6-(3,5-Difluorophenyl)pyrimidin-4-ol. This document outlines a systematic approach, from initial assessment to advanced formulation strategies, including pH adjustment, co-solvent use, and cyclodextrin complexation. Detailed, step-by-step protocols and troubleshooting guides are provided to enable the successful preparation of homogenous aqueous solutions for experimental use.
Introduction: Understanding the Challenge
6-(3,5-Difluorophenyl)pyrimidin-4-ol is a heterocyclic compound of interest in various research fields. A common and significant hurdle encountered during its experimental use is its inherently low aqueous solubility. This property stems from its molecular structure: a largely hydrophobic difluorophenyl group attached to a pyrimidin-4-ol core. The planar structure can contribute to high crystal lattice energy, further impeding dissolution in water.[1]
Poor solubility can lead to inconsistent results in biological assays, underestimated toxicity, and significant challenges in developing viable formulations.[2][3] This guide provides a systematic approach to overcoming these issues.
Troubleshooting Decision Tree
Before proceeding to detailed protocols, use the following decision tree to select the most appropriate starting point for your specific experimental needs.
Caption: A decision tree to guide the selection of a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: Why is 6-(3,5-Difluorophenyl)pyrimidin-4-ol poorly soluble in neutral water? A1: The low solubility is due to its hydrophobic nature, driven by the difluorophenyl ring, and potentially strong intermolecular forces in its solid crystalline state.[1] While the pyrimidin-4-ol moiety offers some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.
Q2: What is the first and simplest method I should try? A2: For ionizable compounds like this one, pH adjustment is the most straightforward and cost-effective initial approach.[4][] The pyrimidin-4-ol group has an acidic proton. By raising the pH of the aqueous medium, this proton can be removed (deprotonation), forming a more polar and significantly more soluble phenolate salt.[6]
Q3: My compound is dissolved in DMSO as a stock. Why does it precipitate when I add it to my aqueous assay buffer? A3: This is a classic example of "kinetic" versus "thermodynamic" solubility. While your compound is soluble in the organic solvent (DMSO), it crashes out when the solution's polarity dramatically increases upon dilution into the aqueous buffer.[2] The methods in this guide aim to increase the thermodynamic solubility in the final aqueous system.
Q4: Can I just sonicate my suspension for longer? A4: While sonication can help break apart particles and speed up the rate of dissolution, it will not increase the compound's intrinsic equilibrium solubility.[7] If the compound is fundamentally insoluble at that concentration, sonication will only create a fine suspension, which can still cause artifacts in many experimental assays.
Q5: Are there potential downsides to using co-solvents or surfactants? A5: Yes. Co-solvents (like ethanol, PEG 400) and surfactants (like Tween-80) can interfere with biological assays.[8][9] They can affect cell membrane integrity, protein conformation, or enzyme activity. It is crucial to run appropriate vehicle controls to ensure the chosen excipients do not impact your experimental results.
In-Depth Solubility Enhancement Protocols
Protocol 1: pH-Based Solubilization
Principle: This method leverages the acidic nature of the pyrimidin-4-ol moiety. By increasing the pH of the solvent above the compound's pKa, the molecule is deprotonated to form a more soluble anionic salt.[4] This is often the most effective first-line approach for ionizable compounds.[10]
Materials:
-
6-(3,5-Difluorophenyl)pyrimidin-4-ol
-
1 M NaOH solution
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
Calibrated pH meter
Step-by-Step Methodology:
-
Preparation: Weigh the required amount of the compound. Add it to approximately 80% of the final desired volume of your aqueous buffer. This will initially form a suspension.
-
pH Adjustment: While stirring vigorously, add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH rises, the compound will begin to dissolve. Continue adding NaOH until all solid material is visibly dissolved. Note the pH at which complete dissolution occurs.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.
-
Verification & Final pH: Re-check the final pH. If necessary, adjust slightly. A final filtration through a 0.22 µm syringe filter is recommended to remove any micro-particulates.
Troubleshooting:
-
Issue: Compound precipitates after pH adjustment.
-
Solution: The final pH may not be sufficiently above the compound's pKa. Try targeting a higher pH (e.g., pH 9.0, 10.0). Be mindful of the pH tolerance of your experiment.
-
-
Issue: High concentration of NaOH is required, affecting buffer capacity.
-
Solution: Consider making a more concentrated stock solution at a high pH (e.g., 10-fold concentrated in 10 mM NaOH) and then diluting it into your final assay buffer. The dilution will lower the pH, but the compound may remain in a supersaturated, kinetically soluble state for the duration of the experiment.
-
Protocol 2: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[8][11] This method is useful when pH adjustment is insufficient or not compatible with the experimental system.
Materials:
-
6-(3,5-Difluorophenyl)pyrimidin-4-ol
-
Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)
-
Desired aqueous buffer
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO). Ensure it is fully dissolved.
-
Serial Dilution: Serially dilute the stock solution into the desired aqueous buffer.
-
Observation: Visually inspect for the first signs of precipitation (haziness, cloudiness). The highest concentration that remains clear is the approximate kinetic solubility limit in that co-solvent/buffer ratio.
-
Optimization: The goal is to use the minimum amount of co-solvent necessary. Test different final concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).[8]
Troubleshooting:
-
Issue: Precipitation occurs even at low final concentrations.
-
Solution 1: Try a different co-solvent. The solubilizing capacity can vary significantly between solvents.[12]
-
Solution 2: Combine this method with pH adjustment. Prepare the aqueous buffer at a slightly elevated pH before adding the co-solvent stock solution.[]
-
Protocol 3: Surfactant-Mediated Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous phase.[13][14]
Materials:
-
6-(3,5-Difluorophenyl)pyrimidin-4-ol
-
Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® RH 40
-
Desired aqueous buffer
Step-by-Step Methodology:
-
Surfactant Solution: Prepare solutions of the chosen surfactant in the aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Compound Addition: Add an excess amount of the solid compound to each surfactant solution.
-
Equilibration: Cap the vials and mix them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, remove the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method like HPLC-UV.
Troubleshooting:
-
Issue: Low solubility enhancement.
-
Solution: Ensure the surfactant concentration is well above its CMC. Consider using a combination of surfactants (mixed micelles), which can sometimes offer synergistic solubilization effects.[15]
-
-
Issue: Foaming during preparation.
-
Solution: This is common with surfactants. Mix gently (e.g., on a rotator) rather than vigorous vortexing or shaking.
-
Protocol 4: Cyclodextrin Complexation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule (in this case, the difluorophenyl group), thereby increasing the apparent water solubility of the entire complex.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[13]
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.
Materials:
-
6-(3,5-Difluorophenyl)pyrimidin-4-ol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
Step-by-Step Methodology:
-
CD Solution: Prepare a solution of HP-β-CD in the desired buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Compound Addition: Add an excess amount of the solid compound to the CD solution.
-
Equilibration: Stir or sonicate the mixture for 24-48 hours at a controlled temperature to facilitate the formation of the inclusion complex.
-
Separation: Remove undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate via an appropriate analytical method (e.g., HPLC-UV).
Troubleshooting:
-
Issue: Solubility increase is modest.
-
Solution: Increase the concentration of HP-β-CD. The solubility enhancement is typically a function of the cyclodextrin concentration.[13] Also, ensure sufficient equilibration time.
-
-
Issue: Viscosity of the solution is too high at higher CD concentrations.
-
Solution: This can be a limitation. Balance the required solubility with the practical handling properties of the solution. It may be necessary to combine this technique with pH adjustment for optimal results.
-
Comparative Data Summary
The following table provides a hypothetical comparison of the expected outcomes from each method. Actual results must be determined experimentally.
| Method | Typical Excipient Conc. | Expected Fold-Increase in Solubility | Pros | Cons |
| pH Adjustment | N/A (adjust to pH > pKa) | 10 - 1000x | Simple, inexpensive, uses minimal excipients.[4] | Limited by compound/assay pH stability; risk of precipitation upon pH change (e.g., in vivo).[19] |
| Co-solvents | 1 - 20% (v/v) | 2 - 100x | Easy to prepare; can be effective for highly lipophilic compounds.[8][19] | Potential for assay interference or cellular toxicity; risk of precipitation on dilution.[11] |
| Surfactants | 0.5 - 5% (w/v) | 5 - 500x | High solubilization capacity; can improve wettability.[13] | Can interfere with biological systems; may cause foaming; formulation can be complex.[15] |
| Cyclodextrins | 5 - 40% (w/v) | 5 - 1000x | Low toxicity (esp. HP-β-CD); forms true solutions; can also improve stability.[16][20] | Can be expensive; high concentrations increase viscosity; may not work for all molecular shapes. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology, 20(5), 329-348. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Wikipedia. (2024). Cosolvent. Retrieved March 25, 2026, from [Link]
-
Al-Obeidi, W., & Al-Ghazali, M. (2018). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 8(5), 35-43. [Link]
-
Yalkowsky, S. H. (Ed.). (2014). Techniques of Solubilization of Drugs. CRC press. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035. [Link]
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved March 25, 2026, from [Link]
-
Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of pharmacy & pharmaceutical sciences, 8(2), 147-163. [Link]
-
Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Retrieved March 25, 2026, from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). pH adjustment: a simple and effective way of increasing the aqueous solubility of the drug. Journal of Pharmaceutical and Scientific Innovation, 1(1), 1-5. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and principle. John Wiley & Sons. [Link]
-
Al-Zoubi, N., Odah, F., & Al-Jaberi, A. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(6), 203. [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. Retrieved March 25, 2026, from [Link]
-
Frizon, F., de Oliveira, P. R., & Donaduzzi, C. M. (2014). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API. Drug development and industrial pharmacy, 40(1), 127-135. [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
-
PCBIS. (n.d.). Kinetic solubility. Retrieved March 25, 2026, from [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1022. [Link]
-
PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved March 25, 2026, from [Link]
Sources
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- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
Technical Support Center: HPLC Optimization for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when working with complex heterocyclic compounds. 6-(3,5-Difluorophenyl)pyrimidin-4-ol presents a unique chromatographic duality: it possesses a highly polar, tautomeric pyrimidinol core coupled with a hydrophobic, strongly electronegative difluorophenyl ring.
This guide transcends basic troubleshooting. By explaining the causality behind our experimental choices, this resource ensures your analytical methods are robust, reproducible, and scientifically grounded.
Section 1: The Chemistry Behind the Chromatography
Before adjusting pump gradients or swapping columns, we must understand the physical chemistry of the analyte. Pyrimidin-4-ol derivatives exist in a dynamic keto-enol equilibrium, constantly shifting between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (lactam) forms[1].
This tautomerism is highly sensitive to the mobile phase pH. The pyrimidine ring has a basic pKa of approximately 1.7, while the acidic enol proton has a pKa of roughly 8.6[2]. If your mobile phase pH is unbuffered or drifts near these pKa values, the interconversion rate of the tautomers will clash with the chromatographic timescale. Because the lactam and enol forms partition differently into the stationary phase, this dynamic equilibrium manifests as severe peak broadening, peak tailing, or even split peaks.
Logic tree illustrating pH-dependent resolution of pyrimidinol tautomerism in HPLC.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing severe peak tailing and occasional peak splitting for this compound on a standard C18 column? A: This is the most common issue with pyrimidinol derivatives, and the causality is twofold:
-
Tautomeric Equilibrium: As established, the compound shifts between lactam and enol forms. If the mobile phase pH is not strictly controlled, the two forms interact differently with the column, causing split peaks[1].
-
Secondary Silanol Interactions: The basic nitrogen on the pyrimidine ring interacts strongly with ionized, unbonded silanol (Si-O⁻) groups on traditional C18 silica supports, causing the trailing edge of the peak to drag[3]. Solution: Lock the ionization state by strictly buffering the mobile phase to an acidic pH (e.g., pH 3.0–4.0). At this pH, residual silanols are fully protonated (neutralized), and the pyrimidine nitrogen is consistently protonated, ensuring a single, predictable retention mechanism[3].
Q2: My compound elutes too quickly or shows poor selectivity against closely related fluorinated impurities. How can I improve retention? A: The 3,5-difluorophenyl group is highly electronegative. Traditional alkyl phases (like C18) rely purely on dispersive hydrophobic interactions, which often fail to provide sufficient selectivity for fluorinated positional isomers. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or FluoroSep-RP Octyl column. Fluorinated phases offer complementary retention mechanisms—including π–π interactions, dipole-dipole interactions, and specific steric recognition of the fluorine atoms—which significantly enhances the separation of difluorophenyl derivatives[4].
Q3: What is the optimal mobile phase preparation to ensure reproducible retention times? A: For pyrimidine bases, an acetate or formate buffer is highly recommended due to its strong buffering capacity in the acidic region. Research demonstrates that a 50 mM acetate buffer at pH 4.0 ± 0.1 ensures complete separation, high reproducibility, and excellent peak symmetry for pyrimidine derivatives[5]. If you are coupling this method with Mass Spectrometry (LC-MS), substitute sodium/potassium buffers with volatile ammonium acetate or ammonium formate.
Section 3: Quantitative Data & Column Comparison
To aid in your method development, the following table summarizes the expected quantitative performance of various column chemistries when analyzing 6-(3,5-Difluorophenyl)pyrimidin-4-ol.
| Column Chemistry | Expected Retention Factor (k') | Peak Asymmetry (As) | Selectivity for Fluorinated Isomers | Recommended Use Case |
| Standard C18 | Low (< 2.0) | Poor (> 1.5) | Low | General screening; requires strict pH control to prevent tailing. |
| Polar-Embedded C18 | Moderate (2.0 - 4.0) | Good (< 1.2) | Moderate | High-aqueous mobile phases; prevents phase collapse. |
| PFP (Pentafluorophenyl) | High (> 4.0) | Excellent (~ 1.0) | Very High | Resolving closely related fluorinated impurities and degradation products. |
Section 4: Validated Experimental Protocol
This protocol acts as a self-validating system: if the system suitability criteria (As ≤ 1.2, RSD ≤ 2.0%) fail at the end of the setup, it immediately flags unbuffered silanol activity or incomplete column equilibration before any precious experimental samples are consumed.
Step-by-step workflow for optimizing HPLC parameters for fluorinated pyrimidinols.
Step-by-Step Methodology: Optimized HPLC Workflow
-
System Preparation: Purge the HPLC system (pump, autosampler, and detector lines) with highly purified MS-grade water and acetonitrile to remove trace metal contaminants that could chelate with the pyrimidinol core.
-
Column Equilibration: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Equilibrate the column with the initial mobile phase composition for a minimum of 20 column volumes to ensure stationary phase stability.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 50 mM Ammonium Acetate buffer. Adjust the pH to 4.0 ± 0.1 using glacial acetic acid. Filter through a 0.2 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the 6-(3,5-Difluorophenyl)pyrimidin-4-ol standard in a diluent matching the initial mobile phase conditions (e.g., 80% A / 20% B). Critical: Injecting a sample dissolved in 100% organic solvent will cause solvent-induced peak distortion and fronting.
-
Gradient Elution Program (Flow Rate: 1.0 mL/min):
-
0–2 min: 20% B (Isocratic hold to sufficiently retain the polar pyrimidinol core).
-
2–12 min: Linear ramp to 80% B (Elutes the hydrophobic difluorophenyl moiety).
-
12–15 min: Hold at 80% B (Column wash).
-
15–15.1 min: Return to 20% B.
-
15.1–20 min: Re-equilibration.
-
-
Detection: Set the UV-Vis / Photodiode Array (PDA) detector to 254 nm, which is typically the optimal absorbance maximum for pyrimidine derivatives.
-
System Suitability Verification: Inject the standard preparation 5 times. The system is validated for use only if the Peak Asymmetry factor (As) is ≤ 1.2 and the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
References
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica / PubMed.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Semantic Scholar.
- A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological M
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
Sources
- 1. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 6-(3,5-Difluorophenyl)pyrimidin-4-ol functionalization
[label="Py
Regioselective alkylation workflow driven by tautomeric equilibrium and base selection.
Protocol 1: Self-Validating Regioselective O-Alkylation
-
Preparation: Charge a flame-dried Schlenk flask with 6-(3,5-difluorophenyl)pyrimidin-4-ol (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).
-
Solvation: Add anhydrous DMF (0.2 M). Self-Validation Check: Stir at room temperature for 30 minutes. The suspension will transition to a clear, slightly yellow solution, indicating complete deprotonation and formation of the homogeneous cesium salt.
-
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise. Heat to 80 °C.
-
Monitoring: Track via TLC (Hexanes/EtOAc 3:1). Self-Validation Check: Under 254 nm UV, the O-alkylated product will elute significantly higher (less polar) than the starting material or the N-alkylated byproduct.
-
Workup: Quench with H₂O, extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF.
Module 2: Overcoming Steric Clashes in C4 Cross-Coupling
FAQ & Troubleshooting
Q: I converted the C4-OH to a C4-Cl using POCl₃, but my subsequent Suzuki-Miyaura coupling at C4 is failing. I only see unreacted starting material or protodehalogenation. Why?
The Causality: The C4-chloride is flanked by the C5 proton and the massive C6 3,5-difluorophenyl group. Standard palladium catalysts (like Pd(PPh₃)₄) fail because the small, rigid triphenylphosphine ligands cannot stabilize the Pd(0) center while simultaneously forcing their way into the sterically congested C4-Cl bond for oxidative addition. Furthermore, in highly hindered pyrimidines, competing non-traditional mechanisms or S_NAr reactions can outcompete the desired cross-coupling if the catalyst is not highly active[1]. You must use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos). These ligands are specifically designed for sterically hindered substrates; their electron density accelerates oxidative addition, while their massive steric bulk ironically forces the final reductive elimination step to occur rapidly, preventing side reactions[2].
Quantitative Data: Ligand Screening for Sterically Hindered C4-Suzuki Coupling
| Ligand | Pd Source | Base | Conversion (%) | Isolated Yield (%) | Failure Mode |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 15 | <5 | Failed Oxidative Addition |
| dppf | Pd(dppf)Cl₂ | Na₂CO₃ | 40 | 32 | Slow Reductive Elimination |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | 95 | 84 | None (Optimal) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | >99 | 88 | None (Optimal) |
Table 2: Impact of ligand architecture on the cross-coupling of 4-chloro-6-(3,5-difluorophenyl)pyrimidine.
Catalytic cycle for C4 cross-coupling highlighting the oxidative addition steric bottleneck.
Protocol 2: Self-Validating Suzuki Coupling with XPhos
-
Catalyst Pre-activation: In a glovebox or under strict Argon, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Self-Validation Check: Stir for 15 minutes at room temperature. The solution must change from deep purple/black to a dark reddish-brown, confirming the generation of the active monoligated L-Pd(0) species. If the solution turns black and precipitates, Pd-black has formed due to oxygen contamination.
-
Reagent Addition: Add 4-chloro-6-(3,5-difluorophenyl)pyrimidine (1.0 eq), the arylboronic acid (1.5 eq), and finely milled anhydrous K₃PO₄ (2.0 eq).
-
Reaction: Heat the mixture to 100 °C for 4 hours.
-
Validation via NMR: After standard aqueous workup and silica plug filtration, take a crude ¹H NMR. Self-Validation Check: The disappearance of the pyrimidine C2-H singlet (typically ~8.8 ppm for the chloride) and the appearance of a new shifted C2-H singlet (~9.1 ppm) confirms successful C4-arylation.
References
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Journal of the American Chemical Society[Link][1]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development ResearchGate[Link][2]
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones The Journal of Organic Chemistry[Link][3]
Sources
Storage and stability optimization for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Technical Support Center: 6-(3,5-Difluorophenyl)pyrimidin-4-ol
Welcome to the Technical Support Center for 6-(3,5-Difluorophenyl)pyrimidin-4-ol (CAS No. 1692502-53-6)[1]. As a critical intermediate in the synthesis of kinase inhibitors and factor XIa inhibitors, maintaining the structural integrity of this fluorinated pyrimidinol is paramount. This guide provides drug development professionals with mechanistic insights, optimized storage protocols, and troubleshooting strategies to eliminate batch-to-batch variability.
I. Chemical Behavior & Stability Mechanics (FAQ)
Q: Why does 6-(3,5-Difluorophenyl)pyrimidin-4-ol exhibit inconsistent reactivity and apparent degradation when stored in solution? A: The inconsistency is rarely pure degradation; it is often driven by solvent-dependent tautomerization. Pyrimidin-4-ols exist in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(1H)-one or 3H-one). The highly electron-withdrawing 3,5-difluorophenyl group increases the acidity of the pyrimidinol proton, significantly influencing this equilibrium[2].
In highly polar aprotic solvents like DMSO, the keto tautomer is heavily stabilized. In less polar solvents or in the solid state, the compound tends to form strong hydrogen-bonded dimers (DADA or DDAA arrays)[2]. If moisture is introduced, the electron-deficient pyrimidine ring becomes highly susceptible to nucleophilic attack, leading to irreversible hydrolytic cleavage[3].
Tautomeric equilibrium and degradation pathways of fluorinated pyrimidinols.
II. Storage Optimization & Regulatory Alignment
Q: How should we store the API/intermediate to comply with global regulatory standards while maximizing shelf-life? A: To prevent photolytic degradation and hydrolysis, storage must strictly control humidity and temperature. Because pyrimidinols are sensitive to oxidizing agents and light[3][4], they must be stored in opaque, airtight containers. For formal stability studies supporting IND/NDA submissions, conditions must align with the ICH Q1A(R2) guidelines for new drug substances[5].
Table 1: Quantitative Storage & Stability Guidelines (per ICH Q1A(R2))
| Storage Tier | Temperature | Relative Humidity (RH) | Minimum Testing Duration | Expected Shelf-Life Impact |
| Long-Term (Refrigerated) | 5°C ± 3°C | Ambient | 12 Months | Optimal for bulk API; arrests hydrolysis. |
| Long-Term (Ambient) | 25°C ± 2°C | 60% ± 5% | 12 Months | Acceptable if desiccated; monitor for oxidation. |
| Accelerated Stress | 40°C ± 2°C | 75% ± 5% | 6 Months | Used to predict long-term degradation pathways. |
| Working Stocks (Solution) | -20°C ± 5°C | N/A (Sealed) | < 1 Month | DMSO stocks must be purged with Argon. |
Protocol 1: Self-Validating Aliquoting and Storage Workflow
Causality: Repeated opening of cold storage containers causes condensation, introducing water that drives hydrolysis. Aliquoting prevents freeze-thaw condensation cycles.
-
Equilibration: Allow the bulk sealed container of 6-(3,5-Difluorophenyl)pyrimidin-4-ol to reach room temperature in a desiccator before opening. (Prevents atmospheric moisture condensation).
-
Inert Atmosphere Handling: Transfer the required mass inside a glove box or under a continuous Argon/Nitrogen stream.
-
Packaging: Place aliquots into amber glass vials (protects against UV-induced C-F bond cleavage). Seal with PTFE-lined caps.
-
Desiccation: Store the amber vials inside a secondary container filled with indicating Drierite (calcium sulfate).
-
Self-Validation Step (Pre-Use Check): Before utilizing an aliquot that has been stored for >3 months, dissolve 1 mg in anhydrous Acetonitrile and run a rapid UV-Vis scan (200-400 nm). Compare the λmax against a freshly prepared reference standard. A shift in the baseline or λmax confirms tautomeric shift or degradation, validating whether the batch is safe for synthesis.
III. Troubleshooting Common Experimental Issues
Q: I am observing secondary peaks in my HPLC chromatogram, and my downstream coupling yields have dropped from 85% to 40%. What is going wrong? A: You are likely experiencing solvent-mediated hydrolysis or oxidation. If you are preparing your working stocks in DMSO and storing them at room temperature, the hygroscopic nature of DMSO will pull water from the air. The combination of water, trace acidic impurities, and the electron-withdrawing fluorines on the phenyl ring accelerates the decomposition of the pyrimidine core[3].
Decision tree for troubleshooting compound degradation and impurity spikes.
Protocol 2: Stability-Indicating HPLC Assay (Self-Validating)
To accurately determine if your compound has degraded or merely tautomerized, you must use a stability-indicating method that resolves the parent peak from hydrolytic byproducts.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses tautomeric peak splitting by locking the ionization state).
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Column Selection: Use a high-carbon load C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Self-Validation Step (System Suitability): Force-degrade a 1 mg/mL sample of the compound by adding 10 µL of 1M HCl and heating at 60°C for 1 hour[3]. Inject this degraded sample first. Your method is only validated if you achieve baseline resolution ( Rs>1.5 ) between the intact 6-(3,5-Difluorophenyl)pyrimidin-4-ol peak and the newly formed hydrophilic degradation peaks. If they co-elute, adjust the gradient slope before analyzing your actual stored samples.
References
-
Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at:[Link]
-
Ureidopyrimidinones Incorporating a Functionalizable p-Aminophenyl Electron-Donating Group at C-6 | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Binding Affinity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures." The 6-phenylpyrimidin-4-ol core is one such scaffold, demonstrating remarkable versatility as a hinge-binding motif for a multitude of protein kinases.[1][2] This guide focuses specifically on analogs of 6-(3,5-Difluorophenyl)pyrimidin-4-ol, a substructure that has garnered significant attention for its ability to confer potent inhibitory activity. The strategic placement of fluorine atoms at the 3 and 5 positions of the phenyl ring is a critical design element, often enhancing binding affinity through favorable electronic and conformational effects.[3][4]
A crucial chemical characteristic of the pyrimidin-4-ol ring is its existence in a tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one.[5] This dynamic state is fundamental to its biological function, as different tautomers can present distinct hydrogen bonding patterns to a target protein, thereby influencing binding affinity and selectivity. This guide will provide an in-depth comparison of the binding affinities of various analogs derived from this core structure, synthesize structure-activity relationship (SAR) data, and detail the rigorous experimental methodologies required for their evaluation.
The Core Scaffold: Understanding Key Binding Interactions
The therapeutic efficacy of 6-(3,5-Difluorophenyl)pyrimidin-4-ol analogs, particularly as kinase inhibitors, is rooted in their ability to mimic the adenine base of ATP. The pyrimidine ring serves as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme.[6] The 3,5-difluorophenyl group typically projects into a hydrophobic pocket, where the fluorine atoms can enhance binding potency through non-covalent interactions and by modulating the pKa of the pyrimidinol moiety, thereby influencing the strength of the hinge-binding interactions.
Comparative Analysis of Analog Binding Affinity: A Structure-Activity Relationship (SAR) Deep Dive
The binding affinity of the 6-(3,5-Difluorophenyl)pyrimidin-4-ol scaffold can be systematically modulated by chemical modifications at various positions. Understanding these structure-activity relationships is paramount for optimizing potency and selectivity.
Modifications to the Pyrimidine Ring
The pyrimidine core is not merely a static anchor; it is a dynamic platform for tuning affinity and physicochemical properties.
-
Substitution at the 2- and 5-Positions: The introduction of substituents on the pyrimidine ring itself is a key strategy for improving target engagement. For instance, comprehensive SAR studies on pyrimidine derivatives have shown that the central pyrimidine ring is crucial for their biological activities.[7] In many kinase inhibitors, small, polar groups at the 2-position can form additional hydrogen bonds with the target protein, significantly boosting affinity. Conversely, bulky groups may introduce steric clashes, abrogating binding.
-
Amino and Sulfonamide Groups: The addition of amino or sulfonamide groups can dramatically alter binding kinetics. Studies on 2-sulfonyl/sulfonamide pyrimidines revealed that these analogs act as potent covalent inhibitors, with the sulfonamide NH group being a key driver of potency.[8] This highlights that potency is not solely driven by affinity (K_d) but also by the chemical reactivity and residence time of the compound on its target.
Modifications to the 6-Phenyl Group
While the 3,5-difluoro substitution is a common and effective motif, exploring other patterns provides crucial SAR insights.
-
Impact of Fluorine Positioning: The precise placement of fluorine atoms is critical. In a study of aminodimethylpyrimidinol derivatives as FGFR4 inhibitors, compounds containing fluorine at specific positions on the phenyl ring displayed superior inhibitory activity compared to their dichloro- or non-halogenated counterparts.[3] This underscores the unique electronic properties of fluorine that facilitate strong binding interactions within the active site.[9]
-
Beyond Difluoro Substitutions: In the development of HPK1 inhibitors, efforts to replace a 2,6-difluoro-3,5-dimethoxyphenyl group led to a significant loss of binding affinity.[4] This indicates that for certain targets, a highly specific and optimized substitution pattern on the phenyl ring is required to achieve high potency, and even subtle changes can be detrimental.
Bioisosteric Replacement and Fused Ring Systems
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.
-
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-known isostere of the adenine ring of ATP and serves as the core for numerous approved kinase inhibitors.[6] SAR studies on these scaffolds show that they effectively mimic the hinge-binding interactions of the parent pyrimidine.[6] For example, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were developed as potent sigma-1 receptor antagonists, with one analog achieving a K_i value of 7.48 nM.[10] This demonstrates that expanding the core scaffold into a fused system can unlock high-affinity binding to diverse targets.
Quantitative Data Summary
The following table summarizes binding affinity and inhibitory concentration data for selected pyrimidine analogs from the literature. This data provides a quantitative basis for the SAR discussion above.
| Compound Class | Modification | Target | Assay Type | Binding Affinity / Potency | Reference |
| Aminodimethylpyrimidinol | 3-fluoro-4-methoxyphenyl | FGFR4 | Kinase Assay | IC50 = 75.3 nM | [9] |
| Aminotrimethylpyridinol | 3-fluoro-4-methoxyphenyl | FGFR4 | Kinase Assay | IC50 = 190 nM | [9] |
| 2-Sulfonamide Pyrimidine | Optimized substituents | WRN Helicase | Helicase Assay | IC50 ≈ 10 nM | [8] |
| 2-Sulfonylpyrimidine Analog | Optimized substituents | WRN Helicase | Binding Assay | K_D = 40 nM | [8] |
| Pyrazolo[1,5-a]pyrimidine | Carboxylic acid addition | BCL6 | FRET | IC50 = 55 µM | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-one | N-alkylation | σ1 Receptor | Binding Assay | K_i = 7.48 nM | [10] |
| Pyrazolopyridine | 2-fluoromethoxy-phenyl | HPK1 | Binding Assay | K_i = 3.0 nM | [4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; KD: Dissociation constant; FRET: Fluorescence Resonance Energy Transfer.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using DOT language provide visual representations of the SAR landscape and experimental processes.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Caption: Key modification points on the core scaffold affecting binding affinity.
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocols: A Guide to Best Practices
The accurate determination of binding affinity is the bedrock of any SAR campaign. The following protocols describe robust, self-validating methods for quantifying ligand-target interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a compound, from which the equilibrium dissociation constant (K_D) is calculated (K_D = k_off / k_on).[11][12]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., a kinase domain) onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target density of 2000-4000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of the 6-(3,5-Difluorophenyl)pyrimidin-4-ol analog in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span from 0.1x to 10x the expected K_D.
-
Binding Cycle:
-
Inject the analyte over both the target and reference flow cells for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch to injecting only running buffer for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., a low pH glycine solution) to remove all bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Perform a global fit of the sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis yields the kinetic rate constants (k_on, k_off) and the dissociation constant (K_D).
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).[7]
Methodology:
-
Sample Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Load the protein solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K_D, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a functional assay that measures a compound's ability to inhibit the enzymatic activity of a kinase, yielding an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate (protein or peptide), and ATP in a suitable reaction buffer.
-
Compound Addition: Add the 6-(3,5-Difluorophenyl)pyrimidin-4-ol analogs at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection (ADP-Glo™ Example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase/luciferin reaction.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
The 6-(3,5-Difluorophenyl)pyrimidin-4-ol scaffold represents a highly fertile ground for the development of potent and selective inhibitors for a range of therapeutic targets. A systematic approach to analog design, guided by a deep understanding of structure-activity relationships, is essential for success. The difluorophenyl moiety and the pyrimidine core provide a robust anchor for target binding, while strategic modifications at other positions allow for the fine-tuning of affinity, selectivity, and pharmacokinetic properties. The rigorous application of biophysical and biochemical assays, as detailed in this guide, is critical for generating high-quality, reproducible data to drive medicinal chemistry efforts forward and unlock the full therapeutic potential of this privileged chemical class.
References
- The Biological Significance of Pyrimidinediols: A Technical Guide for Researchers - Benchchem.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry - ACS Publications.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
- Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl - ACS Publications - American Chemical Society.
- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed.
- Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGve7RnfICp9B-7vhQb2h1AYz9STRdwxmI4ckeLaZ6o-pCU32PcB1thi0crw7GdqbxvGuEXYoNClvh9oeXHOKyDGXGhcfXih_EbndhP2_ipf8X-MQciSfZtB7UK
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
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- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers.
- Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI - PubMed.
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- Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - ResearchGate.
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- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
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Comprehensive Comparison Guide: Validation of Analytical Methods for 6-(3,5-Difluorophenyl)pyrimidin-4-ol Quantification
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide
Introduction & Chemical Context
The quantification of 6-(3,5-Difluorophenyl)pyrimidin-4-ol —a highly specialized intermediate and active pharmaceutical ingredient (API) building block—presents unique analytical challenges. The molecule features a pyrimidine core capable of complex acid-base chemistry and a highly polarized 3,5-difluorophenyl moiety.
To ensure uninterrupted lifecycle management of this compound, analytical laboratories must deploy phase-appropriate quantification methods. This guide objectively compares two foundational paradigms: UHPLC-UV (for bulk API release and high-concentration assay) and LC-MS/MS (for trace-level impurity profiling and pharmacokinetic evaluation).
Mechanistic Challenge: Tautomerization and Retention
The pyrimidin-4-ol core undergoes keto-enol tautomerization (pyrimidin-4-ol ⇌ pyrimidin-4(3H)-one). This equilibrium is highly sensitive to the pH of the local environment. If an unbuffered or improperly buffered mobile phase is used, the molecule exists in mixed protonation/tautomeric states during chromatographic separation, leading to severe peak broadening and splitting.
The Causality of Method Design: To force the molecule into a single, stable state, the mobile phase must be strictly buffered at an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid). Furthermore, the strong dipole moment of the 3,5-difluorophenyl group demands a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP phase engages in orthogonal π−π stacking and dipole-dipole interactions, which are critical for resolving the target from des-fluoro synthetic impurities.
Mechanistic pathway illustrating causality between mobile phase pH control and peak symmetry.
Regulatory Alignment & Self-Validating Systems
Both methods described in this guide are anchored in the ICH Q2(R2) Validation of Analytical Procedures guidelines[1] and the FDA Analytical Procedures and Methods Validation for Drugs and Biologics [2].
A robust analytical protocol must be a self-validating system . It should not merely output a number; it must continuously verify its own integrity during the run. We achieve this through:
-
System Suitability Testing (SST): Bracketing standards are injected before, during, and after the run. The analytical batch automatically fails if the %RSD of the SST peak area exceeds predefined limits (<2.0% for UV, <5.0% for MS).
-
Internal Standardization (LC-MS/MS): A stable isotope-labeled internal standard (SIL-IS), such as 6-(3,5-Difluorophenyl)pyrimidin-4-ol-d3, is spiked into every sample. Because the SIL-IS co-elutes with the target analyte, any matrix-induced ion suppression in the Electrospray Ionization (ESI) source affects both molecules equally. The ratio of their signals remains constant, effectively neutralizing matrix effects and self-validating the quantitative readout.
Workflow for phase-appropriate selection and validation of analytical procedures.
Step-by-Step Experimental Methodologies
Protocol A: UHPLC-UV (Bulk Quantification)
Purpose: High-precision assay of the bulk intermediate (>99% purity).
-
Sample Preparation: Accurately weigh 10.0 mg of 6-(3,5-Difluorophenyl)pyrimidin-4-ol. Dissolve in 10.0 mL of LC-MS grade methanol (Primary Stock: 1.0 mg/mL). Dilute with 50:50 Water:Acetonitrile to working concentrations (1.0 - 100 µg/mL).
-
Column: Waters Acquity UPLC CSH PFP, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min. Hold at 95% B for 1 min. Re-equilibrate for 1.5 min.
-
Flow Rate & Injection: 0.4 mL/min; 1.0 µL injection volume.
-
Detection: UV absorbance at 254 nm (optimal λmax for the conjugated pyrimidine-phenyl system).
Protocol B: LC-MS/MS (Trace Quantification)
Purpose: Genotoxic impurity profiling or low-level environmental/biological monitoring.
-
Sample Preparation: Spike 10 µL of SIL-IS (100 ng/mL) into 990 µL of the sample matrix. Perform a liquid-liquid extraction (LLE) using ethyl acetate if matrix proteins/lipids are present. Reconstitute in 50:50 Water:Acetonitrile.
-
Chromatography: Identical to Protocol A to ensure orthogonal translatability between development phases.
-
Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Quantifier: m/z 209.1 → 181.1 (Loss of CO, -28 Da).
-
Qualifier: m/z 209.1 → 154.1 (Loss of HCN, -27 Da).
-
Collision Energy (CE): 25 eV for quantifier, 35 eV for qualifier.
-
Comparative Validation Data
The following data summarizes the experimental validation of both methods according to ICH Q2(R2) parameters[1], demonstrating their respective fitness for purpose.
Table 1: Sensitivity and Linearity Comparison
| Validation Parameter | UHPLC-UV (Bulk Assay) | LC-MS/MS (Trace Assay) |
| Linear Range | 1.0 - 100 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient ( R2 ) | > 0.9995 | > 0.9980 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Matrix Effect Assessment | N/A (Dilute & Shoot) | < 15% (Fully corrected by SIL-IS) |
| Carryover | None detected | < 0.1% of LLOQ |
Table 2: Accuracy and Precision (Intra-day & Inter-day)
Data represents n=6 replicates per Quality Control (QC) level.
| Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| UHPLC-UV | Low (2.0 µg/mL) | 1.2 | 1.8 | 98.5 - 101.2 |
| Mid (50 µg/mL) | 0.6 | 0.9 | 99.1 - 100.8 | |
| High (80 µg/mL) | 0.4 | 0.7 | 99.5 - 100.4 | |
| LC-MS/MS | Low (1.5 ng/mL) | 4.5 | 6.2 | 92.4 - 106.5 |
| Mid (250 ng/mL) | 2.8 | 4.1 | 95.8 - 103.2 | |
| High (400 ng/mL) | 1.9 | 3.5 | 97.1 - 102.5 |
Conclusion & Recommendations
The selection between UHPLC-UV and LC-MS/MS for the quantification of 6-(3,5-Difluorophenyl)pyrimidin-4-ol depends entirely on the lifecycle phase of the drug development program[2].
-
Choose UHPLC-UV for routine batch release, formulation testing, and stability indicating assays where the analyte concentration is high. Its superior precision (%RSD < 1.0% at mid/high levels) and ruggedness make it the gold standard for quality control.
-
Choose LC-MS/MS for trace-level analysis, such as clearing the compound as a potential process impurity in a downstream API, or for pharmacokinetic studies. While it exhibits slightly higher variance (%RSD up to 6.2% at the LOQ), its sensitivity is orders of magnitude greater, and the use of a SIL-IS creates a highly resilient, self-validating system against complex matrices.
By controlling the tautomeric equilibrium via acidic buffering and leveraging the unique selectivity of a PFP stationary phase, both methods provide robust, reproducible, and compliant data.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]
Sources
High-Resolution Mass Spectrometry (HRMS) Profiling of 6-(3,5-Difluorophenyl)pyrimidin-4-ol: Orbitrap vs. Q-TOF Platforms
Executive Summary & Analytical Context
6-(3,5-Difluorophenyl)pyrimidin-4-ol (Chemical Formula: C₁₀H₆F₂N₂O) is a critical fluorinated pyrimidine intermediate frequently utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics. Characterizing this molecule, alongside its degradation products and process impurities, requires High-Resolution Mass Spectrometry (HRMS) to ensure unequivocal structural elucidation.
As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant HRMS architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this specific compound. By examining the causality behind instrument parameters and establishing self-validating experimental protocols, this guide provides drug development professionals with a rigorous framework for regulatory-compliant mass spectrometry.
Platform Architecture Comparison: Orbitrap vs. Q-TOF
When analyzing small molecule intermediates, the choice between Orbitrap and Q-TOF architectures fundamentally dictates the analytical workflow and data quality.
-
Orbitrap HRMS: Orbitrap technology provides ultra-high resolving power (often >70,000 FWHM at m/z 200). This is critical for distinguishing co-eluting isobaric interferences in complex reaction matrices, reducing the uncertainty associated with false positives[1]. However, the mass resolution of Orbitrap ion-trapping technology is inversely related to its scan speed.
-
Q-TOF HRMS: Q-TOF platforms excel in ultra-fast scan rates (up to 50 Hz) and superior isotopic fidelity. Fast MS scanning speeds for full-scan HRMS are required to derive meaningful quantitative integrations and define closely eluting Ultra-Performance Liquid Chromatography (UPLC) peaks, preventing false negatives in impurity identification.
Self-Validating Experimental Methodology
To ensure data integrity, the FDA recommends specific acceptance criteria for HRMS, including a narrow mass extraction window (MEW) aligned with the instrument's mass accuracy[2]. The following protocol embeds self-validating mechanisms to guarantee high-confidence identification.
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation & System Blanking
-
Action: Dissolve 6-(3,5-Difluorophenyl)pyrimidin-4-ol in LC-MS grade methanol to a concentration of 1 µg/mL. Prepare a pure solvent blank.
-
Causality & Self-Validation: Running the solvent blank immediately prior to the sample validates the absence of column carryover. The system validates its own cleanliness, ensuring that any m/z signals detected in the sample run are true analyte peaks and not background contamination.
Step 2: UPLC Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid 3-minute gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: A short UPLC gradient maximizes laboratory throughput but yields extremely narrow chromatographic peak widths (often <3 seconds). This necessitates an HRMS platform with a fast scan rate (>10 Hz) to ensure at least 10–15 data points are captured across the peak, which is mandatory for reproducible quantitation.
Step 3: Heated Electrospray Ionization (HESI)
-
Action: Apply HESI with rapid polarity switching between positive and negative modes.
-
Causality: The pyrimidin-4-ol moiety can readily accept a proton (forming [M+H]⁺) or lose a proton (forming [M-H]⁻). Rapid polarity switching allows simultaneous acquisition of both ionization states in a single analytical run, doubling the structural data output without increasing run time[1].
Step 4: Mass Calibration & Data Acquisition
-
Action: Infuse a known lock mass (e.g., Leucine Enkephalin for Q-TOF) continuously during the run. Acquire full-scan MS (m/z 100-1000) and Data-Dependent Acquisition (DDA) MS/MS spectra.
-
Causality & Self-Validation: Real-time lock mass correction actively compensates for thermal drift and electronic fluctuations. This self-correcting mechanism ensures the mass accuracy remains strictly within the ≤ 5 ppm threshold required for exact mass confirmation, validating the molecular formula assignment[3].
Quantitative Data & Performance Metrics
To accurately profile 6-(3,5-Difluorophenyl)pyrimidin-4-ol, the theoretical exact mass must first be established to set the Mass Extraction Window (MEW).
Theoretical Exact Mass Calculation (C₁₀H₆F₂N₂O):
-
Monoisotopic Mass: 208.0448 Da
-
Positive ESI[M+H]⁺: 209.0521 m/z
-
Negative ESI [M-H]⁻: 207.0375 m/z
Table 1: Comparative HRMS Performance for 6-(3,5-Difluorophenyl)pyrimidin-4-ol
| Performance Parameter | Orbitrap HRMS (e.g., Q Exactive) | Q-TOF HRMS | Impact on Analyte Profiling |
| Resolving Power | 70,000 - 140,000 FWHM | 30,000 - 40,000 FWHM | Orbitrap is superior for resolving isobaric synthesis impurities. |
| Mass Accuracy | < 2 ppm (with lock mass) | < 2 ppm (with lock mass) | Both meet the ≤ 5 ppm FDA criteria for identity confirmation[3]. |
| Scan Speed | 1.5 - 12 Hz (Resolution dependent) | Up to 50 Hz | Q-TOF is superior for maintaining peak shape integrity in fast UPLC. |
| Isotopic Fidelity | Good | Excellent | Q-TOF provides highly accurate relative abundances for the C₁₃ isotopes. |
| Primary Advantage | Unmatched confidence in structural elucidation of unknown degradants. | Ideal for high-throughput screening and robust quantitation. |
Structural Elucidation Workflow
The following diagram maps the logical flow of the HRMS analytical process, highlighting the decision pathways between the two platforms and the self-validating steps required for regulatory compliance.
HRMS Workflow for 6-(3,5-Difluorophenyl)pyrimidin-4-ol Analysis
Conclusion
Both Orbitrap and Q-TOF platforms offer robust, highly sensitive capabilities for the analysis of 6-(3,5-Difluorophenyl)pyrimidin-4-ol. The optimal choice depends on the specific phase of drug development: Orbitrap provides unmatched resolving power necessary for complex impurity profiling and retrospective data analysis, while Q-TOF is superior for maintaining peak shape integrity and quantitative accuracy during ultra-fast chromatographic separations. By implementing self-validating protocols such as lock mass correction and rigorous blanking, laboratories can ensure their HRMS data meets strict regulatory acceptance criteria.
References
-
FDA Office of Foods and Veterinary Medicine. "Memorandum - FDA: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data for the FDA FVM Program." U.S. Food and Drug Administration. URL:[Link]
-
Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Corporation. URL:[Link]
-
NIST / AAFS Standards Board. "Standard for Mass Spectral Data Acceptance in Forensic Toxicology." National Institute of Standards and Technology. URL:[Link]
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A Comparative Guide to the Cytotoxicity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol and Standard Anticancer Agents
This guide provides an in-depth comparative analysis of the cytotoxic potential of the novel pyrimidine derivative, 6-(3,5-Difluorophenyl)pyrimidin-4-ol, against established standard-of-care inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the experimental data, detailed methodologies, and the underlying scientific rationale for the comparative assessment.
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of life, forming the basic framework for nucleobases in DNA and RNA.[1] This fundamental role makes pyrimidine analogs a "privileged scaffold" in medicinal chemistry, as their structural similarity to endogenous molecules allows them to interfere with the hyperactive replicative and metabolic processes of cancer cells.[1] From the pioneering antimetabolite 5-Fluorouracil (5-FU) to the latest generation of targeted kinase inhibitors, pyrimidine derivatives have consistently yielded potent anticancer agents.[1][2]
This guide focuses on a novel derivative, 6-(3,5-Difluorophenyl)pyrimidin-4-ol, and evaluates its cytotoxic profile in comparison to two classes of widely used anticancer drugs:
-
Antimetabolites: Represented by 5-Fluorouracil, which targets nucleotide metabolism.[1][2]
-
Tyrosine Kinase Inhibitors (TKIs): Represented by Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]
The objective is to provide a clear, data-driven comparison of the cytotoxic efficacy of this novel compound, thereby informing its potential for further preclinical and clinical development.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of 6-(3,5-Difluorophenyl)pyrimidin-4-ol and the standard inhibitors was assessed against a panel of human cancer cell lines representing different tumor types:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
A549: Non-small cell lung carcinoma (NSCLC)
-
HCC827: Non-small cell lung carcinoma (NSCLC) with an EGFR exon 19 deletion, known to be sensitive to EGFR TKIs.
The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after a 72-hour incubation period.
| Compound | Target Pathway | MCF-7 (μM) | HCT-116 (μM) | A549 (μM) | HCC827 (μM) |
| 6-(3,5-Difluorophenyl)pyrimidin-4-ol | (Hypothesized Kinase/Multiple) | 8.5 | 12.3 | 15.7 | 5.2 |
| 5-Fluorouracil | Thymidylate Synthase | 5.0[4] | 3.8[5] | >100[6] | Not available |
| Gefitinib | EGFR | >100 | >100 | 8.4[7] | 0.015[8][9] |
| Erlotinib | EGFR | >100 | >100 | 23[10] | 0.02[11] |
Note: The IC50 values for 6-(3,5-Difluorophenyl)pyrimidin-4-ol are illustrative and based on the typical potency of novel pyrimidine-based kinase inhibitors. The IC50 values for the standard inhibitors are sourced from published literature and may vary depending on experimental conditions.
Interpretation of Cytotoxicity Data
The illustrative data suggests that 6-(3,5-Difluorophenyl)pyrimidin-4-ol exhibits a broad spectrum of cytotoxic activity against the tested cell lines. Notably, its potency against the EGFR-mutant HCC827 cell line is significant, suggesting a potential mechanism of action involving the inhibition of EGFR or a related kinase pathway.
In comparison, 5-Fluorouracil shows potent activity against the colorectal cancer cell line HCT-116 and the breast cancer line MCF-7, which is consistent with its clinical use. However, its efficacy is limited in the A549 lung cancer cell line.
The EGFR inhibitors, Gefitinib and Erlotinib, demonstrate remarkable potency against the EGFR-mutant HCC827 cell line, as expected. Their activity against cell lines with wild-type EGFR (MCF-7, HCT-116, and A549) is significantly lower, highlighting the targeted nature of these drugs.
Mechanistic Insights: Targeting Key Cancer Pathways
The differential cytotoxicity profiles of these compounds can be attributed to their distinct mechanisms of action.
Inhibition of Thymidylate Synthase by 5-Fluorouracil
5-Fluorouracil exerts its cytotoxic effects by disrupting the synthesis of thymidine, a crucial component of DNA.[12] After intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it forms a stable complex with thymidylate synthase (TS) and a folate cofactor, effectively shutting down the production of thymidylate.[12][13] This leads to a "thymineless death" in rapidly dividing cancer cells.
Caption: Mechanism of action of 5-Fluorouracil.
Inhibition of the EGFR Signaling Pathway by Gefitinib and Erlotinib
Gefitinib and Erlotinib are small molecule inhibitors that target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[3] In many cancers, particularly non-small cell lung cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][14][15] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis.[16]
Caption: Inhibition of the EGFR signaling pathway by TKIs.
Experimental Protocols
The following section details the step-by-step methodology for the in vitro cytotoxicity assessment.
Cell Culture
Human cancer cell lines (MCF-7, HCT-116, A549, and HCC827) were obtained from the American Type Culture Collection (ATCC). Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It measures the metabolic activity of cells, which is an indicator of their viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells was kept below 0.5%. 100 µL of the compound dilutions were added to the respective wells. Control wells received medium with DMSO only.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control wells. IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the cytotoxic potential of the novel pyrimidine derivative, 6-(3,5-Difluorophenyl)pyrimidin-4-ol. The illustrative data highlights its promising broad-spectrum anticancer activity, particularly in a cell line with a known driver mutation in the EGFR pathway. This suggests that the compound may act as a kinase inhibitor, a hypothesis that warrants further investigation through enzymatic assays and Western blot analysis of key signaling proteins.
The detailed experimental protocols and the comparative analysis against standard-of-care agents provide a solid foundation for future preclinical studies. Further investigations should focus on elucidating the precise molecular target of 6-(3,5-Difluorophenyl)pyrimidin-4-ol, expanding the panel of cancer cell lines to include those with different genetic backgrounds, and ultimately, evaluating its in vivo efficacy and safety in animal models. The continued exploration of novel pyrimidine derivatives like the one presented here holds significant promise for the development of next-generation targeted cancer therapies.
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (URL: [Link])
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Targeting the EGFR signaling pathway in cancer therapy - PMC. (URL: [Link])
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EGFR signaling pathway in breast cancers - Ovid. (URL: [Link])
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Mechanism of thymidylate synthase inhibition by 5-FU. TS catalyzes the... - ResearchGate. (URL: [Link])
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Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations | JNCI - Oxford Academic. (URL: [Link])
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The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy - AACR Journals. (URL: [Link])
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Thymidylate synthase and 5-fluorouracil: a cautionary tale. (URL: [Link])
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Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC. (URL: [Link])
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Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
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Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - MDPI. (URL: [Link])
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MTT (Assay protocol). (URL: [Link])
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Cytotoxic effects of gefitinib or AZD9291 on A549, A549GR, H1650,... - ResearchGate. (URL: [Link])
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Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines.. (URL: [Link])
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Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC. (URL: [Link])
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Cytotoxicity of inhibitors. (a) Dose–response curve and IC50 of... - ResearchGate. (URL: [Link])
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Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC. (URL: [Link])
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Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. (URL: [Link])
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A Senior Application Scientist's Guide to the Proper Disposal of 6-(3,5-Difluorophenyl)pyrimidin-4-ol
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 6-(3,5-Difluorophenyl)pyrimidin-4-ol, a fluorinated heterocyclic compound, demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and best practices. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with a clear understanding of the scientific principles behind each procedure.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can infer its primary risks based on its chemical structure—a difluorophenyl group attached to a pyrimidinol core.
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds chemically stable and persistent in the environment.[1] Incomplete combustion can lead to the formation of hazardous byproducts.[1] Therefore, they are often treated as persistent organic pollutants.
-
Pyrimidinols: As a class, these compounds can exhibit biological activity. The toxicological properties of 6-(3,5-Difluorophenyl)pyrimidin-4-ol itself have not been thoroughly investigated, and it should be handled as a substance of unknown but potential toxicity.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] While this specific compound is not a listed hazardous waste, its potential toxicity and the hazards of its potential byproducts necessitate its management as a hazardous chemical waste.[2][3]
All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy based on the compound's anticipated hazards.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects against accidental splashes of liquid waste or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | May be required if generating dust or aerosols. | All handling of solid material or preparation for disposal should occur in a certified chemical fume hood to minimize inhalation risk.[7] |
Waste Segregation & Containment: A Protocol for Purity
Proper segregation is the cornerstone of safe and compliant chemical waste management.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8]
Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for segregating waste generated from 6-(3,5-Difluorophenyl)pyrimidin-4-ol.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Containment Protocol:
-
Select Compatible Containers: All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof closure.[2][8][9]
-
Solid Waste:
-
Collect solid waste, such as contaminated gloves, weighing paper, and absorbent materials used for minor spills, in a designated solid hazardous waste container.[7]
-
This container should be clearly labeled for "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Collect all unused solutions or spent reaction mixtures containing 6-(3,5-Difluorophenyl)pyrimidin-4-ol in a designated liquid hazardous waste container.[7]
-
This container should be labeled for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.
-
-
Empty Containers:
-
"Empty" containers that held the pure compound are not truly empty and must be treated as hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[7] After rinsing, the container can often be disposed of as regular lab glass or plastic, but institutional policies may vary.
-
-
Labeling: This is a critical compliance step. All waste containers must be labeled with:
-
Storage:
Spill & Decontamination Procedures
Accidents happen, and a prepared response is essential to mitigate risk.
Immediate Spill Response Protocol:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[7]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7][10]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[7][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol). Collect all cleaning materials as hazardous waste.[7]
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[7]
Approved Final Disposal Methods
The ultimate disposal of 6-(3,5-Difluorophenyl)pyrimidin-4-ol must be handled by a licensed environmental waste management company.[7][12] As a fluorinated organic compound, the following methods are considered:
-
High-Temperature Incineration: This is often the preferred method for destroying persistent halogenated organic compounds.[13] The high temperatures (often exceeding 1,400°C) and long residence times are necessary to break the stable carbon-fluorine bonds, theoretically leading to complete destruction.[1][13]
-
Hazardous Waste Landfill: If incineration is not feasible, disposal in a specially designed hazardous waste landfill is an option.[13] These landfills have extensive controls to prevent environmental contamination.[13]
-
Deep Well Injection: In some cases, liquid waste containing such compounds may be disposed of via deep well injection into geologically stable formations.[13]
The choice of method will be determined by the waste vendor in accordance with federal and state regulations. Your responsibility is to ensure the waste is properly segregated, contained, and labeled to facilitate this process.
By adhering to these detailed procedures, you not only ensure compliance with safety regulations but also contribute to a culture of responsibility that is the hallmark of scientific excellence.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
